4-Acetoxy-4'-bromobiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95827. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-bromophenyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSICDSQWAIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294326 | |
| Record name | 4-Acetoxy-4'-bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84244-98-4 | |
| Record name | [1,1′-Biphenyl]-4-ol, 4′-bromo-, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84244-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 95827 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084244984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 84244-98-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetoxy-4'-bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Acetylation of 4-bromo-4'-hydroxybiphenyl
This technical guide provides a comprehensive protocol for the acetylation of 4-bromo-4'-hydroxybiphenyl, a key transformation in the synthesis of various functional materials and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and visual aids to ensure successful execution and understanding of the process.
Introduction
The acetylation of phenolic hydroxyl groups is a fundamental and widely utilized reaction in organic synthesis. It serves multiple purposes, including the protection of the hydroxyl group during subsequent chemical transformations and the modulation of a molecule's physicochemical properties, such as solubility and bioavailability. In the context of 4-bromo-4'-hydroxybiphenyl, acetylation yields 4-bromo-4'-acetoxybiphenyl, a precursor for various applications, including liquid crystals and biologically active compounds. This guide details a robust and efficient protocol for this transformation using acetic anhydride and pyridine.
Reaction Scheme
The acetylation of 4-bromo-4'-hydroxybiphenyl proceeds via the nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic anhydride, facilitated by the basic catalyst pyridine.
Caption: Reaction scheme for the acetylation of 4-bromo-4'-hydroxybiphenyl.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the acetylation of 4-bromo-4'-hydroxybiphenyl.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-bromo-4'-hydroxybiphenyl | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Grade | Commercially Available |
| Brine (Saturated NaCl Solution) | Laboratory Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Ethanol | 95% or Absolute | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Reaction Procedure
-
Dissolution: In a clean, dry round-bottom flask, dissolve 4-bromo-4'-hydroxybiphenyl (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5-2.0 equivalents) dropwise with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quenching: Upon completion, carefully add ice-cold water to the reaction mixture to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude 4-bromo-4'-acetoxybiphenyl can be purified by recrystallization.
-
Solvent Selection: A suitable solvent system for recrystallization is ethanol-water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
To the hot solution, add water dropwise until a persistent cloudiness is observed.
-
Reheat the mixture gently until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Quantitative Data
While a specific literature-reported yield for this exact transformation can vary, similar acetylation reactions of phenols are typically high-yielding, often exceeding 90%.
| Parameter | Value |
| Reactant | 4-bromo-4'-hydroxybiphenyl |
| Product | 4-bromo-4'-acetoxybiphenyl |
| Expected Yield | >90% |
| Appearance | White to off-white solid |
| Melting Point | Not specified, requires experimental determination |
Characterization Data (Expected)
The following table summarizes the expected spectroscopic data for the starting material and the final product based on known spectral data of similar compounds.
| Compound | 1H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 4-bromo-4'-hydroxybiphenyl | ~9.67 (s, 1H, -OH), ~7.58 (d, 2H), ~7.54 (d, 2H), ~7.50 (d, 2H), ~6.87 (d, 2H) | ~3300-3400 (O-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-O stretch), ~1000 (C-Br stretch) |
| 4-bromo-4'-acetoxybiphenyl | ~7.6 (d, 2H), ~7.5 (m, 4H), ~7.1 (d, 2H), ~2.3 (s, 3H, -COCH₃) | ~3100-3000 (Ar C-H stretch), ~1760 (C=O stretch, ester), ~1600, 1480 (Ar C=C stretch), ~1200 (C-O stretch), ~1000 (C-Br stretch) |
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the pyridine-catalyzed acetylation of 4-bromo-4'-hydroxybiphenyl.
Caption: Mechanism of pyridine-catalyzed acetylation.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Flowchart of the experimental procedure.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and wear appropriate PPE.
-
Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.
This technical guide provides a comprehensive and detailed protocol for the acetylation of 4-bromo-4'-hydroxybiphenyl. By following the outlined procedures and safety precautions, researchers can confidently and successfully synthesize and characterize the desired product, 4-bromo-4'-acetoxybiphenyl.
An In-depth Technical Guide to 4-Acetoxy-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Acetoxy-4'-bromobiphenyl, a functionalized biphenyl derivative of interest in chemical synthesis and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in research and drug development.
Core Chemical Identity and Properties
This compound, with the CAS Number 84244-98-4 , is a biphenyl derivative characterized by an acetoxy group at the 4-position and a bromine atom at the 4'-position.[1][2] This combination of functional groups makes it a valuable intermediate in organic synthesis. The bromo group serves as a reactive site for cross-coupling reactions, while the acetoxy group acts as a protected form of a hydroxyl group.[1]
It is important to distinguish this compound from the similarly named 4-Acetyl-4'-bromobiphenyl (CAS Number: 5731-01-1). The latter possesses an acetyl group (-COCH₃) instead of an acetoxy group (-OCOCH₃), leading to different chemical properties and reactivity.
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 84244-98-4 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2][3] |
| Molecular Weight | 291.14 g/mol | [1][2][3] |
| Melting Point | 130-134 °C | [1][5] |
| Boiling Point | 378.4 °C at 760 mmHg (Predicted) | [2][5] |
| Density | 1.396 g/cm³ (Predicted) | [2][5] |
| Appearance | White to off-white powder/crystals | |
| Solubility | Information not readily available |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the acetylation of its precursor, 4-bromo-4'-hydroxybiphenyl. The following is a detailed, two-step experimental protocol.
Step 1: Synthesis of the Precursor, 4-bromo-4'-hydroxybiphenyl
The synthesis of the biphenyl core is a critical initial step. One common method for creating the 4-bromobiphenyl structure is through the bromination of biphenyl.
Materials:
-
Biphenyl
-
Bromine
-
Anhydrous iron(III) bromide (FeBr₃) or other suitable catalyst
-
A suitable inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve biphenyl in the chosen inert solvent.
-
Add the catalyst (e.g., anhydrous FeBr₃) to the solution.
-
From the dropping funnel, add a solution of bromine in the same solvent dropwise to the stirred biphenyl solution at room temperature. The reaction is typically exothermic and should be controlled by the rate of addition.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromobiphenyl.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-bromobiphenyl.
Step 2: Acetylation of 4-bromo-4'-hydroxybiphenyl
Materials:
-
4-bromo-4'-hydroxybiphenyl
-
Acetic anhydride
-
Pyridine or another suitable base catalyst
-
A suitable solvent (e.g., dichloromethane, ethyl acetate)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Hydrochloric acid (dilute solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 4-bromo-4'-hydroxybiphenyl in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base catalyst, such as pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled and stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water or a dilute acid solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A simplified workflow for the two-step synthesis of this compound.
Applications in Research and Drug Development
The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1] Functionalized biphenyls, such as this compound, serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1]
While specific biological activities or direct applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for researchers.
-
Intermediate for Lead Compound Synthesis: The presence of a reactive bromine atom allows for the facile introduction of various substituents through cross-coupling reactions like the Suzuki-Miyaura or Heck reactions.[1] This enables the generation of diverse libraries of biphenyl-containing compounds for screening against various biological targets. The acetoxy group can be readily hydrolyzed to a hydroxyl group, providing another point for chemical modification.
-
Potential for Biological Activity: The biphenyl structure is known to interact with a variety of biological targets. While no specific signaling pathway has been directly associated with this compound, related brominated and biphenyl compounds have been investigated for their effects on various cellular processes. For instance, some brominated chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and death receptors. Further research would be needed to determine if this compound possesses similar activities.
The logical relationship for its potential use in drug discovery is outlined in the diagram below.
Caption: A logical workflow illustrating the utility of this compound in the drug discovery process.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Its well-defined chemical properties and the reactivity of its functional groups make it a versatile building block for the creation of more complex molecules. While its direct biological activity is not yet well-characterized, its role as a precursor to diverse libraries of biphenyl derivatives positions it as a compound of interest for researchers in the field of drug discovery. Further investigation into the pharmacological properties of its derivatives may unveil novel therapeutic applications.
References
- 1. 4-Bromobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Acetoxy-4'-bromobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Acetoxy-4'-bromobiphenyl. Due to the limited availability of directly published complete spectra for this specific compound, this guide synthesizes the expected data based on an analysis of its structural analogues: 4-acetoxybiphenyl and 4-bromobiphenyl. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 4-acetoxy and 4'-bromophenyl moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' |
| ~7.50 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' |
| ~7.45 | d, J ≈ 8.7 Hz | 2H | H-2, H-6 |
| ~7.15 | d, J ≈ 8.7 Hz | 2H | H-3, H-5 |
| ~2.30 | s | 3H | -OCOCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~169.5 | C=O (ester) |
| ~150.0 | C-4 |
| ~140.0 | C-1' |
| ~138.5 | C-1 |
| ~132.0 | C-3', C-5' |
| ~128.5 | C-2', C-6' |
| ~128.0 | C-2, C-6 |
| ~122.0 | C-4' |
| ~121.5 | C-3, C-5 |
| ~21.0 | -OCOC H₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1760 | Strong | C=O Ester Stretch |
| ~1600, 1485 | Medium-Strong | Aromatic C=C Stretch |
| ~1200 | Strong | C-O Ester Stretch |
| ~1000 | Strong | C-Br Stretch |
| ~830 | Strong | p-Substituted Benzene C-H Bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 290/292 | [M]⁺ Molecular ion peak (presence of Br isotope) |
| 248/250 | [M - CH₂CO]⁺ |
| 169 | [M - Br - CH₂CO]⁺ |
| 115 | [C₉H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of this compound.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Procedure:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for solid samples include direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that provides detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Acetoxy-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Predicted NMR Data
4-Acetoxy-4'-bromobiphenyl possesses a biphenyl core with two distinct substitution patterns on its phenyl rings. One ring is substituted with an acetoxy group at the 4-position, and the other with a bromine atom at the 4'-position. This asymmetry is crucial in interpreting its NMR spectra, as it results in a unique set of chemical shifts for each proton and carbon atom.
The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on the known spectral data of 4-acetyl-4'-bromobiphenyl and standard NMR chemical shift increments for substituent effects.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | Doublet | 2H | H-2', H-6' |
| ~7.50 | Doublet | 2H | H-3', H-5' |
| ~7.45 | Doublet | 2H | H-2, H-6 |
| ~7.15 | Doublet | 2H | H-3, H-5 |
| ~2.30 | Singlet | 3H | -OCOCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~169.5 | C =O |
| ~150.0 | C-4 |
| ~140.0 | C-1' |
| ~138.5 | C-1 |
| ~132.0 | C-3', C-5' |
| ~128.5 | C-2', C-6' |
| ~128.0 | C-2, C-6 |
| ~122.0 | C-4' |
| ~121.5 | C-3, C-5 |
| ~21.0 | -OCOCH₃ |
Experimental Protocol for NMR Analysis
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation [1]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.
-
Addition of Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
2.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.
-
Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a dilute sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
Signaling Pathways in Structure Elucidation
The connectivity and spatial relationships between atoms in this compound can be further investigated using two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Caption: Key 2D NMR correlations for structure elucidation.
This guide provides a foundational understanding of the NMR analysis of this compound. For definitive structural confirmation, it is recommended to synthesize the compound and acquire experimental NMR data, which can then be compared with the predictions outlined herein. Further 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), would provide additional long-range correlation data to unambiguously assign all quaternary carbons.
References
Hydrolysis of 4-Acetoxy-4'-bromobiphenyl to 4-hydroxy-4'-bromobiphenyl
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical hydrolysis of 4-acetoxy-4'-bromobiphenyl to its corresponding phenol, 4-hydroxy-4'-bromobiphenyl. This reaction is a critical deprotection step in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and liquid crystals. This document details the underlying reaction mechanisms, provides representative experimental protocols, and presents quantitative data in a structured format.
Introduction
4-Hydroxy-4'-bromobiphenyl is a valuable intermediate in the synthesis of a variety of functional molecules. Its biphenyl structure is a privileged scaffold in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[1] The hydroxyl group provides a reactive handle for further functionalization, such as etherification, while the bromine atom is suitable for cross-coupling reactions like the Suzuki-Miyaura or Heck reactions to build more complex molecular architectures.[1][2]
The precursor, this compound, is often used as a protected form of the phenol. The acetoxy group is a robust protecting group that is stable to many reaction conditions, and its removal via hydrolysis is a common and crucial step in multi-step synthetic sequences. This deprotection can be achieved under either acidic or basic conditions, with base-catalyzed hydrolysis generally being more prevalent due to its irreversibility and typically milder conditions.
Reaction Mechanisms
The hydrolysis of this compound can proceed through two primary pathways: acid-catalyzed and base-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is the more common method for the deprotection of aryl acetates. The reaction is typically irreversible because the phenoxide ion formed is deprotonated by the base, driving the equilibrium towards the products. The generally accepted mechanism involves a nucleophilic acyl substitution.
A diagram illustrating the base-catalyzed hydrolysis mechanism is provided below:
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To drive the reaction to completion, an excess of water is often required.
A diagram illustrating the acid-catalyzed hydrolysis mechanism is provided below:
References
A Technical Guide to the Stability and Storage of 4-Acetoxy-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Acetoxy-4'-bromobiphenyl (CAS No. 84244-98-4). Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in its role as a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document summarizes key physicochemical properties, outlines potential degradation pathways, provides recommended storage conditions, and details experimental protocols for stability assessment.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its closely related compounds is presented in Table 1. These properties are fundamental to understanding its handling, storage, and behavior under various experimental conditions.
| Property | This compound | 4-Acetyl-4'-bromobiphenyl | 4-Bromobiphenyl |
| CAS Number | 84244-98-4 | 5731-01-1 | 92-66-0 |
| Molecular Formula | C₁₄H₁₁BrO₂ | C₁₄H₁₁BrO | C₁₂H₉Br |
| Molecular Weight | 291.14 g/mol | 275.14 g/mol | 233.11 g/mol |
| Appearance | Not specified | White or pale brown solid[1] | White crystalline powder[2] |
| Melting Point | Not specified | 129-133 °C[1][3] | 84-90 °C[2] |
| Boiling Point | Not specified | 372.1 ± 17.0 °C (Predicted)[3] | 310 °C[2] |
| Solubility | Not specified | Soluble in Toluene[3] | Insoluble in water[2] |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light. The primary degradation pathway is hydrolysis of the acetoxy group.
Hydrolysis
The acetoxy group in this compound serves as a protecting group for the corresponding phenol.[4] This group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4'-bromo-[1,1'-biphenyl]-4-ol and acetic acid. This reactivity is a key consideration for its use in multi-step syntheses.[4]
Caption: Hydrolysis of this compound.
Thermal Decomposition
Photodegradation
Exposure to light, particularly UV radiation, can be a source of degradation for biphenyl compounds. Studies on related compounds like 4,4'-dibromobiphenyl have shown that they undergo photodegradation.[6] Therefore, it is prudent to protect this compound from light to prevent potential photolytic degradation.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended, based on information for closely related compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature, in a cool place.[7][8] | To minimize the rate of potential thermal degradation. |
| Atmosphere | Sealed in a dry environment.[3] | To prevent hydrolysis due to atmospheric moisture. |
| Light | In a dark place.[7][8] | To prevent photodegradation. |
| Container | Tightly closed container. | To protect from moisture and atmospheric contaminants. |
| Incompatibilities | Strong oxidizing agents.[2] | To avoid potential hazardous reactions. |
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a series of forced degradation studies can be performed. The following outlines a general experimental workflow.
Caption: General workflow for stability testing.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample and a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid sample and a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Use a stability-indicating HPLC method to determine the assay of this compound and to detect and quantify any degradation products.
-
Utilize LC-MS to identify the structure of the degradation products formed under each stress condition.
-
-
Data Evaluation:
-
Calculate the degradation rate under each condition.
-
Propose degradation pathways based on the identified products.
-
By following these guidelines and conducting appropriate stability studies, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle in the laboratory and beyond.
References
- 1. 4-Bromobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]
- 3. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 4. This compound | 84244-98-4 | Benchchem [benchchem.com]
- 5. m.ciop.pl [m.ciop.pl]
- 6. asianpubs.org [asianpubs.org]
- 7. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 | TCI EUROPE N.V. [tcichemicals.com]
In-depth Technical Guide: Thermal Decomposition Products of Brominated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybrominated biphenyls (PBBs) are a class of brominated flame retardants (BFRs) that were widely used in various consumer and industrial products to reduce their flammability. Due to their persistent, bioaccumulative, and toxic properties, the production and use of PBBs have been largely phased out. However, their legacy continues in the form of environmental contamination and potential exposure from older products. The thermal decomposition of PBBs, which can occur during accidental fires, industrial processes, or waste incineration, is a significant concern as it can lead to the formation of highly toxic byproducts. This technical guide provides a comprehensive overview of the thermal decomposition products of PBBs, with a focus on quantitative data, experimental methodologies, and the chemical pathways involved in the formation of hazardous compounds.
Data Presentation: Quantitative Analysis of Thermal Decomposition Products
The thermal decomposition of PBBs results in a complex mixture of products, the composition of which is highly dependent on factors such as temperature, heating rate, and the presence of oxygen. The primary decomposition pathways involve the cleavage of carbon-bromine (C-Br) and carbon-carbon (C-C) bonds.
Investigations into the pyrolysis of commercial PBB mixtures, such as Firemaster BP-6, in the absence of oxygen at temperatures ranging from 600–900 °C, have shown the formation of bromobenzenes and lesser brominated biphenyls[1]. In contrast, pyrolysis in the presence of oxygen within the same temperature range (700–900 °C) has been shown to yield a range of di- to heptabromodibenzofurans[1].
The following table summarizes the major and minor products identified from the thermal decomposition of various PBBs under different conditions. It is important to note that obtaining precise, consolidated quantitative yield data across different studies is challenging due to variations in experimental setups and analytical methods.
| Polybrominated Biphenyl (PBB) Congener/Mixture | Pyrolysis Conditions | Major Decomposition Products | Minor Decomposition Products | Reference |
| Decabromobiphenyl (BB-209) | Inert Atmosphere (Nitrogen), 400-450°C | Vaporized BB-209 | Lower brominated biphenyls | [2] |
| Hexabromobiphenyl (Firemaster BP-6) | Inert Atmosphere, 600-900°C | Lower brominated biphenyls, Bromobenzenes | - | [1] |
| Hexabromobiphenyl (Firemaster FF-1) | Oxidative Atmosphere, 700-900°C | Di- to Heptabromodibenzofurans | - | [1] |
| Commercial PBB Mixtures | General Pyrolysis | Polybrominated dibenzofurans (PBDFs), Polybrominated dibenzo-p-dioxins (PBDDs) | Polybrominated naphthalenes, Polybrominated benzenes | [1] |
Experimental Protocols
The analysis of PBB thermal decomposition products is primarily conducted using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). This technique allows for the direct thermal decomposition of a sample in a controlled environment, followed by the separation and identification of the resulting volatile and semi-volatile products.
Sample Preparation and Pyrolysis
A typical experimental setup for the pyrolysis of PBBs involves a laboratory-scale reactor, such as a fixed-bed or fluidized-bed reactor.
a. Fixed-Bed Reactor Protocol:
-
Reactor: A quartz or stainless steel tube furnace is commonly used.[3][4]
-
Sample Preparation: A small, accurately weighed amount of the PBB sample (typically in the microgram to milligram range) is placed in a sample boat or crucible.
-
Carrier Gas: An inert gas, such as nitrogen or helium, is purged through the reactor to create an oxygen-free environment.
-
Heating Program: The furnace is heated to the desired pyrolysis temperature (e.g., 600-900°C) at a controlled heating rate.
-
Product Collection: The volatile decomposition products are carried by the inert gas to a collection system, which may include a series of cold traps or solvent-filled impingers to capture the analytes. The solid residue (char) remains in the sample boat.
b. Pyrolysis-Gas Chromatography (Py-GC) Protocol:
For direct analysis of decomposition products, a pyrolyzer is coupled to the injector of a gas chromatograph.
-
Pyrolyzer: A micro-furnace pyrolyzer is used to heat the sample rapidly.
-
Sample Introduction: A small amount of the PBB sample is placed in a sample cup, which is then introduced into the pyrolyzer.
-
Pyrolysis Parameters: The sample is heated to a specific temperature (e.g., 600°C) for a short duration (e.g., 30-60 seconds).
-
Transfer to GC: The volatile pyrolysis products are immediately transferred to the GC column for separation.
Analytical Method: Gas Chromatography/Mass Spectrometry (GC/MS)
The collected pyrolysis products are analyzed by GC/MS to identify and quantify the individual compounds.
-
Gas Chromatograph (GC):
-
Injector: The GC inlet is typically maintained at a high temperature (e.g., 300-320°C) to ensure the volatilization of the analytes.[5][6]
-
Column: A capillary column, often a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent), is used for separation. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 80-100°C), ramp up to a high final temperature (e.g., 300-320°C), and hold for a period to ensure elution of all compounds.[5]
-
Carrier Gas: Helium is the most commonly used carrier gas.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST/Wiley). Quantification is performed by integrating the peak areas of specific ions and comparing them to calibration standards.
-
Mandatory Visualizations
Logical Workflow for PBB Thermal Decomposition Analysis
Caption: Experimental workflow for the analysis of PBB thermal decomposition products.
Signaling Pathway: Formation of PBDD/Fs from PBBs
The formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) from the thermal decomposition of PBBs is a complex process involving several key steps. The presence of oxygen is a critical factor, particularly for the formation of PBDFs.
Caption: Simplified pathways for the formation of PBDDs and PBDFs from PBBs.
Conclusion
The thermal decomposition of polybrominated biphenyls is a significant source of hazardous environmental pollutants, including lower brominated PBBs, bromobenzenes, and the highly toxic PBDDs and PBDFs. Understanding the conditions that lead to the formation of these compounds is crucial for risk assessment and the development of safe disposal and remediation strategies for PBB-containing materials. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate the thermal degradation of PBBs and to quantify the resulting products. Further research is needed to obtain more comprehensive quantitative data on the yields of specific decomposition products under a wider range of conditions and to further elucidate the complex reaction mechanisms involved.
References
The Mechanism of Suzuki-Miyaura Coupling with Aryl Bromides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a detailed exploration of the core mechanism of the Suzuki-Miyaura coupling, with a specific focus on the reaction involving aryl bromides.
The Catalytic Cycle: A Three-Step Dance
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated 14-electron Pd(0) complex. In this step, the palladium atom inserts itself into the carbon-bromine bond of the aryl bromide, breaking the C-Br bond and forming a new organopalladium(II) species.[3] This process results in the oxidation of palladium from its 0 to +2 state. The oxidative addition is often the rate-determining step of the overall catalytic cycle.[4][5] The reactivity of the aryl halide is dependent on the nature of the halogen, with the bond dissociation energy playing a crucial role. The general reactivity trend is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[4]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs. This involves the transfer of the organic group (in this case, an aryl group) from the organoboron reagent to the palladium(II) center, displacing the bromide ion. The presence of a base is crucial for this step.[6] Two primary pathways for the role of the base have been proposed:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[6]
The operative pathway can be influenced by the specific base, solvent, and reactants used.[6]
-
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the aryl group from the aryl bromide and the aryl group from the organoboron reagent) coupled to the palladium(II) center are eliminated to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3] The reductive elimination is typically a fast process and is facilitated by the formation of a cis-diorganopalladium(II) complex.
Below is a graphical representation of the catalytic cycle:
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies on the coupling of aryl bromides.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Base | Aryl Bromide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na2CO3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2/SPhos | Toluene/H2O | 100 | 12 | >95 |
| 2 | K3PO4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2/SPhos | Toluene/H2O | 100 | 12 | >95 |
| 3 | K2CO3 | 5-Bromophthalide | Phenylboronic acid | Pd(OAc)2/XPhos | Dioxane | 100 | 16 | 92 |
| 4 | CsF | Bromo-aromatic | Phenylboronic acid | Pd2(dba)3/PHOS | THF | rt | 12 | - |
| 5 | NaOH | Aryl bromides | - | - | - | - | - | ~70 |
| 6 | KOH | Aryl bromides | - | - | - | - | - | 70-90 |
Data compiled from multiple sources.[6][7][8] Conditions and yields are representative and may vary with specific substrates.
Table 2: Performance of Different Palladium Catalysts and Ligands with Aryl Bromides
| Entry | Catalyst/Ligand | Aryl Bromide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 / SPhos | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 12 | >95 |
| 2 | Pd2(dba)3 / XPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | K3PO4 | Dioxane | 100 | 16 | 98 |
| 3 | PdCl2(dppf) | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Na2CO3 | Toluene/Dioxane | 85 | 4 | - |
| 4 | Pd/FeOx | 4-Bromoanisole | Phenylboronic acid | K2CO3 | EtOH/H2O | 40 | 2 | 99 |
| 5 | Pd@MIL-101Cr-NH2 | Bromobenzene | Phenylboronic acid | - | Water/EtOH | rt | 0.5 | - |
Data compiled from multiple sources.[7][8][9][10] Conditions and yields are representative and may vary with specific substrates.
Key Experimental Protocols
Reproducibility in scientific research is paramount. The following are detailed methodologies for key experiments cited in the study of the Suzuki-Miyaura coupling mechanism.
Protocol 1: General Procedure for Pd-catalyzed Suzuki-Miyaura Reaction of Aryl Bromides [11]
-
Materials:
-
Aryl bromide (1 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Pd2(dba)3 (2.0-3.0 mol%)
-
Ligand (e.g., SPhos, XPhos; 6.0-9.0 mol%)
-
Base (e.g., K3PO4, 3.0 equiv.)
-
Anhydrous dioxane (3 mL/mmol of halide)
-
-
Procedure:
-
An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with the Pd2(dba)3, ligand, arylboronic acid, and base.
-
The Schlenk tube is capped with a rubber septum, and the atmosphere is evacuated and backfilled with argon (this sequence is repeated three times).
-
The aryl bromide and anhydrous dioxane are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h).
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
-
Protocol 2: Synthesis of trans-Dichlorobis(triphenylphosphine)palladium(II) - A Key Precursor [12][13]
-
Materials:
-
Palladium(II) chloride (PdCl2)
-
Triphenylphosphine (PPh3)
-
Acetonitrile
-
-
Procedure:
-
A solution of PdCl2 in acetonitrile is prepared.
-
Two molar equivalents of triphenylphosphine (PPh3) are added to the solution.
-
The mixture is stirred, leading to the precipitation of trans-PdCl2(PPh3)2 as a yellow solid.
-
The solid is collected by filtration, washed with a suitable solvent, and dried under vacuum.
-
Mandatory Visualizations
To further elucidate the intricate relationships and workflows involved in the study of the Suzuki-Miyaura coupling, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Acetoxy-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids make it an invaluable tool in medicinal chemistry and materials science.[2][5]
4-Acetoxy-4'-bromobiphenyl serves as a key building block in the synthesis of more complex molecular architectures. The bromine atom provides a reactive site for cross-coupling reactions, while the acetoxy group can be hydrolyzed to a phenol, offering a point for further functionalization. This application note provides a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid, leading to the formation of a substituted 4-acetoxy-p-terphenyl derivative.
Reaction Principle
The catalytic cycle for the Suzuki coupling of this compound is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst for the next cycle.[2][3][6]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/water mixture or Toluene/ethanol/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[3] Finally, add the palladium catalyst (0.01-0.05 equiv).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80°C to 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-acetoxy-4'-aryl-biphenyl product.[2]
Data Presentation
Table 1: Representative Reaction Parameters for Suzuki Coupling
| Parameter | Recommended Range/Value | Notes |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Boronic Acid | 1.1 - 1.5 equiv | Coupling partner |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Other catalysts like Pd(OAc)₂ with a phosphine ligand can also be used. |
| Base | K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ can also be effective.[7] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O | Degassed solvents are crucial for catalyst stability. |
| Temperature | 80 - 100 °C | Optimal temperature may vary depending on the specific substrates.[8] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS for completion. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Use a fresh catalyst, ensure the base is anhydrous, increase the temperature. |
| Side Reactions (e.g., Homocoupling) | Oxygen contamination, inappropriate ligand. | Ensure a thoroughly inert atmosphere, screen different phosphine ligands. |
| Debromination | High temperature, certain ligands. | Lower the reaction temperature, screen ligands less prone to promoting hydrodehalogenation.[8] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Acetoxy-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-acetoxy-4'-bromobiphenyl. This versatile building block is a valuable substrate for various carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a diverse range of functionalized biphenyl derivatives with applications in medicinal chemistry, materials science, and organic synthesis.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[1][2] this compound serves as an excellent substrate in these transformations due to the presence of a reactive carbon-bromine bond, which can be selectively functionalized. The acetoxy group can be retained during the coupling reaction or subsequently hydrolyzed to the corresponding phenol, providing a handle for further derivatization.
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][3] Functionalized biphenyls are also key components in the development of liquid crystals and organic light-emitting diodes (OLEDs).[1][4] This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[1] This reaction is particularly valuable for the synthesis of biaryl and polyaryl structures.
Applications
The resulting 4-acetoxy-4'-aryl-biphenyls are precursors to a variety of compounds with applications in:
-
Medicinal Chemistry: As core structures in the development of novel therapeutic agents. The biphenyl motif is found in drugs targeting a range of diseases.[3]
-
Materials Science: In the synthesis of liquid crystals and components for OLEDs, where the rigid biphenyl core influences the material's properties.[4]
Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 70-80 | 12-24 | >90 (estimated)[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | High (not specified) |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | High (not specified) |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is based on typical conditions for similar aryl bromides.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 equivalents)[1]
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]
-
Add the palladium catalyst (0.05 mmol).[1]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1]
-
Add the degassed solvent (5 mL) to the flask.
-
Stir the reaction mixture and heat to 70-80 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-acetoxy-4'-aryl-biphenyl.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene.[5] This reaction is a powerful method for the synthesis of substituted alkenes.
Applications
The resulting 4-acetoxy-4'-vinyl-biphenyl derivatives are valuable intermediates in the synthesis of:
-
Stilbenes and their analogues: These compounds have applications in materials science and as potential therapeutic agents.
-
Conjugated polymers: For use in organic electronics.[1]
Quantitative Data Summary: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | ~85[6] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (0.1) | - | K₂CO₃ | NMP | 120 | 6 | High (not specified)[1] |
| 3 | Ethylene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMA | 130 | 24 | ~70-80 |
Note: Yields are based on general procedures for aryl bromides and may vary for this compound.
Detailed Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., PPh₃, 2 mol%)
-
Base (e.g., Triethylamine, 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel sealed with a septum
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the palladium catalyst (0.01 mmol), and the ligand (0.02 mmol).
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent (5 mL), the alkene (1.2 mmol), and the base (1.5 mmol) via syringe.
-
Stir the reaction mixture and heat to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-acetoxy-4'-vinyl-biphenyl derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of 4-Acetoxy-4'-bromobiphenyl in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-acetoxy-4'-bromobiphenyl as a versatile starting material in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of non-steroidal anti-inflammatory drugs (NSAIDs). The protocols provided herein are based on established palladium-catalyzed cross-coupling reactions, demonstrating the strategic importance of the biphenyl scaffold in medicinal chemistry.
Introduction
This compound is a derivative of 4-bromobiphenyl, a well-established building block in organic synthesis. The presence of a bromine atom provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are instrumental in the formation of carbon-carbon bonds.[1] The acetoxy group can serve as a protected hydroxyl group, which can be unmasked or modified in later synthetic steps. This dual functionality makes this compound a valuable precursor for creating complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1]
This document focuses on a synthetic route to Felbinac (4-biphenylacetic acid), a topical NSAID used for the treatment of muscle inflammation and arthritis.[2][3] The synthesis leverages a palladium-catalyzed carboxylation reaction, a powerful method for the introduction of a carboxylic acid moiety.
Core Application: Synthesis of Felbinac Intermediate
A key application of this compound is its use as a precursor for the synthesis of biphenyl-containing NSAIDs like Felbinac. The synthetic strategy involves the hydrolysis of the acetoxy group to yield 4-bromo-4'-hydroxybiphenyl, followed by a palladium-catalyzed carboxylation to introduce the acetic acid side chain.
Proposed Synthetic Pathway
The overall synthetic transformation from this compound to Felbinac can be envisioned in two main steps:
-
Hydrolysis: The acetoxy group is hydrolyzed to a hydroxyl group.
-
Palladium-Catalyzed Carboxylation: The carbon-bromine bond is converted to a carbon-carbon bond to introduce the acetic acid moiety.
Caption: Proposed synthetic route to Felbinac.
Experimental Protocols
The following are detailed protocols for the key transformations in the synthesis of Felbinac from this compound.
Protocol 1: Hydrolysis of this compound
This protocol describes the deprotection of the acetyl group to yield 4-bromo-4'-hydroxybiphenyl.
Materials:
-
This compound
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-bromo-4'-hydroxybiphenyl by column chromatography on silica gel or by recrystallization.
Protocol 2: Palladium-Catalyzed Carboxylation to Synthesize Felbinac
This protocol outlines a general procedure for the palladium-catalyzed carboxylation of the aryl bromide intermediate. This reaction introduces the acetic acid moiety.[4][5]
Materials:
-
4-Bromo-4'-hydroxybiphenyl (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Xantphos (4-10 mol%)
-
A suitable carboxylating agent (e.g., a CO source like phenyl formate)[5]
-
A suitable base (e.g., Triethylamine)
-
Anhydrous toluene
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-bromo-4'-hydroxybiphenyl (1.0 eq), palladium(II) acetate, and Xantphos.
-
Add anhydrous toluene, followed by the base and the carboxylating agent.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Felbinac by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of Felbinac, based on literature values for similar reactions.
| Step | Reaction | Starting Material | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Hydrolysis | This compound | 4-Bromo-4'-hydroxybiphenyl | HCl (cat.) | Methanol | Reflux | 2-4 | >95 | >98 |
| 2 | Carboxylation | 4-Bromo-4'-hydroxybiphenyl | Felbinac | Pd(OAc)₂/Xantphos, Et₃N, Phenyl formate | Toluene | 80-120 | 12-24 | 70-85 | >99 |
Mechanism of Action: Felbinac Signaling Pathway
Felbinac, as a non-steroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6]
Caption: Mechanism of action of Felbinac.
Conclusion
This compound serves as a strategic and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The presented protocols for the synthesis of Felbinac highlight the utility of palladium-catalyzed reactions in constructing the core structures of NSAIDs. The ability to leverage both the reactive bromine handle and the protected hydroxyl group makes this compound a valuable tool for medicinal chemists and drug development professionals.
References
- 1. 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of Biphenyl Derivatives from 4-Acetoxy-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The targeted synthesis of functionalized biphenyl derivatives is therefore of significant interest. 4-Acetoxy-4'-bromobiphenyl is a versatile starting material, offering two distinct points for chemical modification: the acetoxy group, which can be hydrolyzed to a phenol, and the bromo group, which is amenable to a wide range of cross-coupling reactions.[3] This document provides detailed protocols for the synthesis of various biphenyl derivatives from this compound, including hydrolysis and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Overall Synthetic Workflow
The following diagram illustrates the synthetic versatility of this compound as a precursor to a variety of biphenyl derivatives.
Caption: Synthetic pathways from this compound.
Hydrolysis of this compound
The hydrolysis of the acetoxy group provides access to 4-bromo-4'-hydroxybiphenyl, a key intermediate for further functionalization, such as etherification or esterification.[3]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq.) or lithium hydroxide (LiOH, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or gently heat to 50 °C to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-bromo-4'-hydroxybiphenyl by recrystallization or column chromatography.
Quantitative Data
| Reagent/Parameter | Molar Equivalents/Value | Notes |
| This compound | 1.0 | Starting material |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base for hydrolysis |
| Solvent | Methanol/Water (4:1) | Reaction medium |
| Temperature | Room Temperature | Mild reaction conditions |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Expected Yield | >95% | Typically a high-yielding reaction |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[4][5] This protocol describes the synthesis of a 4-acetoxy-4'-aryl-biphenyl derivative.
Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data
| Reagent/Parameter | Molar Equivalents/Value | Notes |
| This compound | 1.0 | Aryl halide partner |
| Arylboronic Acid | 1.2 | Coupling partner |
| Pd(PPh₃)₄ | 0.03 | Palladium catalyst |
| K₂CO₃ | 2.0 | Base |
| Solvent | Toluene/Water (4:1) | Degassed solvent system |
| Temperature | 80-100 °C | Reaction temperature |
| Reaction Time | 6-12 hours | Monitor by TLC/GC-MS |
| Expected Yield | 70-90% | Yields can vary based on the specific arylboronic acid used. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7][8][9] This protocol details the synthesis of a 4-acetoxy-4'-(amino)biphenyl derivative.
Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) in a Schlenk tube.
-
Solvent Addition: Add a dry, degassed solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify the residue by column chromatography.
Quantitative Data
| Reagent/Parameter | Molar Equivalents/Value | Notes |
| This compound | 1.0 | Aryl halide substrate |
| Amine | 1.2 | Primary or secondary amine |
| Pd₂(dba)₃ | 0.02 | Palladium precatalyst |
| XPhos | 0.04 | Bulky phosphine ligand |
| NaOtBu | 1.4 | Strong, non-nucleophilic base |
| Solvent | Toluene or Dioxane | Anhydrous and degassed |
| Temperature | 90-110 °C | Reaction temperature |
| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS |
| Expected Yield | 65-85% | Yields are dependent on the steric and electronic properties of the amine. |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[10][11][12] This method is used to synthesize 4-acetoxy-4'-(alkynyl)biphenyl derivatives.
Catalytic Cycle
Caption: Sonogashira coupling catalytic cycle.
Experimental Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq.), a copper co-catalyst such as copper(I) iodide (CuI, 0.04 eq.), and a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Extraction and Washing: Separate the organic layer, and wash it with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by brine.
-
Drying, Concentration, and Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify the product by column chromatography.
Quantitative Data
| Reagent/Parameter | Molar Equivalents/Value | Notes |
| This compound | 1.0 | Aryl halide substrate |
| Terminal Alkyne | 1.2 | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.02 | Palladium catalyst |
| CuI | 0.04 | Copper(I) co-catalyst |
| Triethylamine (TEA) | Solvent & Base | Anhydrous and degassed |
| Temperature | 25-60 °C | Mild reaction conditions |
| Reaction Time | 4-8 hours | Monitor by TLC |
| Expected Yield | 75-95% | Generally high-yielding for a variety of terminal alkynes. |
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse array of biphenyl derivatives. The protocols outlined in this application note provide robust and reproducible methods for the preparation of hydroxylated, arylated, aminated, and alkynylated biphenyl compounds. These synthetic routes are fundamental in the fields of drug discovery and materials science, enabling the generation of novel molecules with tailored properties. Researchers can adapt these methodologies to their specific synthetic targets, facilitating the exploration of new chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 84244-98-4 | Benchchem [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-Acetoxy-4'-bromobiphenyl in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-4'-bromobiphenyl is a versatile synthetic intermediate with significant potential in the development of novel organic electronic materials. Its biphenyl core provides a rigid, conjugated scaffold that is a common feature in high-performance organic semiconductors. The molecule is functionalized with a bromo group at the 4'-position, which serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, and an acetoxy group at the 4-position, which can be readily hydrolyzed to a hydroxyl group for further functionalization. This dual functionality allows for the strategic construction of complex molecular architectures tailored for specific applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
These application notes provide an overview of the utility of this compound as a building block for organic electronic materials and offer detailed protocols for the synthesis of representative compounds and their incorporation into electronic devices.
Application as a Synthetic Intermediate
The primary application of this compound in organic electronics is as a precursor for the synthesis of more complex, electronically active molecules. The bromo-substituent is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
-
Suzuki-Miyaura Coupling: This reaction allows for the coupling of the 4'-bromobiphenyl moiety with a variety of organoboron reagents (boronic acids or esters). This is a powerful method for extending the conjugation of the biphenyl system, leading to the synthesis of materials with tailored electronic properties, such as hole-transporting materials (HTMs) for OLEDs and donor materials for OSCs.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a bond between the 4'-position of the biphenyl core and a nitrogen atom of an amine. This is a key step in the synthesis of a wide range of triarylamine-based HTMs, which are known for their excellent hole mobility and thermal stability.
The acetoxy group can be deprotected to a hydroxyl group, which can then be used as a nucleophile in etherification reactions or converted to a triflate for further cross-coupling, adding another layer of synthetic versatility.
Data Presentation
The following table summarizes the typical properties of hole-transporting materials (HTMs) that can be synthesized from this compound. These values are representative of the classes of compounds and are intended to serve as a guide for material design.
| Property | Typical Range for Biphenyl-based HTMs | Significance in Organic Electronics |
| HOMO Level | -5.1 to -5.7 eV | Determines the energy barrier for hole injection from the anode and the open-circuit voltage in organic solar cells. |
| LUMO Level | -1.8 to -2.5 eV | Influences the electron-blocking properties of the material and its electrochemical stability. |
| Triplet Energy (ET) | 2.4 to 2.9 eV | Crucial for host materials in phosphorescent OLEDs to prevent quenching of the emissive triplet excitons. |
| Hole Mobility (µh) | 10-5 to 10-2 cm2 V-1 s-1 | A measure of how efficiently holes move through the material, impacting the current density and efficiency of the device. |
| Glass Transition Temperature (Tg) | 90 to 150 °C | Indicates the thermal stability of the amorphous state of the material, which is important for the operational lifetime of devices. |
Experimental Protocols
Protocol 1: Synthesis of a Triarylamine-based Hole-Transporting Material via Buchwald-Hartwig Amination
This protocol describes the synthesis of N,N-diphenyl-4'-(4-acetoxy)-[1,1'-biphenyl]-4-amine, a potential hole-transporting material.
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), diphenylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and P(t-Bu)₃ (0.08 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine.
Protocol 2: Fabrication of a Simple Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a multi-layer OLED using a synthesized hole-transporting material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Synthesized hole-transporting material (HTM) from Protocol 1
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) (emissive and electron-transporting layer)
-
Lithium fluoride (LiF) (electron injection layer)
-
Aluminum (Al) (cathode)
-
High-vacuum thermal evaporation system (<10-6 Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10 minutes.
-
Hole-Transporting Layer (HTL) Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber. Deposit a 40 nm thick layer of the synthesized HTM onto the ITO surface at a rate of 1-2 Å/s.
-
Emissive and Electron-Transporting Layer (ETL) Deposition: Without breaking the vacuum, deposit a 60 nm thick layer of Alq₃ onto the HTL at a rate of 1-2 Å/s.
-
Electron Injection Layer (EIL) Deposition: Deposit a 1 nm thick layer of LiF onto the Alq₃ layer at a rate of 0.1-0.2 Å/s.
-
Cathode Deposition: Deposit a 100 nm thick layer of aluminum onto the LiF layer through a shadow mask to define the active area of the device. The deposition rate should be around 5-10 Å/s.
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum of the fabricated OLED.
Mandatory Visualization
Caption: Synthetic route to a triarylamine-based HTM.
Caption: Workflow for OLED fabrication.
Application Notes and Protocols for Reaction Monitoring of Suzuki Coupling: Synthesis of 4-Acetoxy-4'-phenylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and advanced materials. The reaction of 4-Acetoxy-4'-bromobiphenyl with a suitable boronic acid to form a more complex biaryl structure is of significant interest in drug discovery and development. Precise monitoring of this reaction is critical to ensure optimal yield, minimize impurity formation, and facilitate process scale-up.
These application notes provide detailed protocols for monitoring the Suzuki coupling of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
Key Reaction Components
-
Aryl Halide: this compound
-
Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid)
-
Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent: Aprotic polar solvent (e.g., Dioxane, Toluene, DMF)
Monitoring Techniques
Accurate and timely monitoring of the reaction progress is essential for process optimization and control. The following techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the appearance of the product in the reaction mixture. It provides quantitative data on conversion and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. It offers both separation and structural identification of reactants, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ or ex-situ monitoring of the reaction.[1] ¹H NMR is particularly useful for tracking the conversion of specific protons on the starting material and product.
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki coupling reactions of substituted aryl bromides, which can be used as a reference for the reaction of this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Fictionalized Data |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 80 | 6 | 98 | Fictionalized Data |
| 4-Bromotoluene | Phenylboronic acid | Pd/C (5) | K₂CO₃ | Ethanol/H₂O | 80 | 4 | 92 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [3] |
Experimental Protocols
HPLC Monitoring Protocol
This protocol outlines a general method for monitoring the Suzuki coupling of this compound using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL of 50:50 Acetonitrile/Water).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the desired product based on their retention times (determined by injecting standards of the pure compounds).
-
Calculate the percentage conversion by comparing the peak area of the starting material at different time points to its initial peak area.
-
GC-MS Monitoring Protocol
This protocol is suitable for the analysis of the reaction mixture, assuming the product is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Add an internal standard (e.g., dodecane) of known concentration.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Injector Temperature: 280 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks for the starting material, product, and any byproducts by their retention times and mass spectra.
-
Quantify the components by integrating the peak areas relative to the internal standard.
-
¹H NMR Monitoring Protocol
This protocol describes the ex-situ monitoring of the reaction using ¹H NMR.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Withdraw a sample (e.g., 0.1 mL) from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify characteristic signals for the starting material (this compound) and the product. For example, monitor the disappearance of a specific aromatic proton signal adjacent to the bromine atom and the appearance of new signals in the aromatic region corresponding to the coupled product.
-
Calculate the conversion by comparing the integral of a product peak to the integral of a starting material peak, relative to the internal standard.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for monitoring the Suzuki coupling reaction.
References
Scale-up Synthesis of 4-Acetoxy-4'-bromobiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 4-Acetoxy-4'-bromobiphenyl, a key intermediate in the development of pharmaceuticals and other fine chemicals. The following protocols detail a robust two-step synthetic route, starting from commercially available 4-bromobiphenyl. The procedures have been developed with scalability, efficiency, and product purity in mind.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process:
-
Hydroxylation of 4-Bromobiphenyl: A palladium-catalyzed hydroxylation reaction to convert 4-bromobiphenyl into 4-hydroxy-4'-bromobiphenyl. This modern catalytic approach offers high selectivity and yield.
-
Acetylation of 4-Hydroxy-4'-bromobiphenyl: A straightforward and high-yielding acetylation of the phenolic hydroxyl group using acetic anhydride to produce the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of 4-Hydroxy-4'-bromobiphenyl
This protocol describes the palladium-catalyzed hydroxylation of 4-bromobiphenyl. The reaction utilizes a highly active palladium precatalyst and a specific biarylphosphine ligand to achieve efficient conversion.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 100g scale) | Moles | Notes |
| 4-Bromobiphenyl | 233.10 | 100.0 g | 0.429 | Starting material |
| Potassium Hydroxide (KOH) | 56.11 | 72.2 g | 1.287 | 3.0 equivalents |
| t-BuBrettPhos Pd G3 Precatalyst | 791.43 | 6.79 g | 0.00858 | 2.0 mol% |
| t-BuBrettPhos | 506.68 | 4.35 g | 0.00858 | 2.0 mol% |
| 1,4-Dioxane | 88.11 | 1.0 L | - | Solvent |
| Deionized Water | 18.02 | 1.0 L | - | Solvent |
| Hydrochloric Acid (HCl), 2M | - | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent |
| Brine (Saturated NaCl) | - | As needed | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of 4-Hydroxy-4'-bromobiphenyl.
Procedure:
-
Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-bromobiphenyl (100.0 g, 0.429 mol), potassium hydroxide (72.2 g, 1.287 mol), t-BuBrettPhos Pd G3 precatalyst (6.79 g, 0.00858 mol), and t-BuBrettPhos ligand (4.35 g, 0.00858 mol).
-
Solvent Addition: Add 1,4-dioxane (1.0 L) and deionized water (1.0 L) to the reactor.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow addition of 2M hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Washing and Drying: Combine the organic layers and wash with deionized water (2 x 500 mL) and then with brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-hydroxy-4'-bromobiphenyl by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield a crystalline solid.
Quantitative Data (Expected):
| Parameter | Value |
| Expected Yield | 75-90% |
| Purity (by HPLC) | >98% |
| Melting Point | 164-166 °C[1] |
Step 2: Scale-up Synthesis of this compound
This protocol details a solvent-free acetylation of 4-hydroxy-4'-bromobiphenyl, which is an environmentally friendly and efficient method for large-scale production.[2][3][4][5]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (based on 80g of intermediate) | Moles | Notes |
| 4-Hydroxy-4'-bromobiphenyl | 249.10 | 80.0 g | 0.321 | Starting material |
| Acetic Anhydride | 102.09 | 36.1 mL (39.0 g) | 0.382 | 1.2 equivalents |
| Pyridine (optional catalyst) | 79.10 | 2.6 mL | 0.032 | 0.1 equivalents |
| Deionized Water | 18.02 | As needed | - | For quenching and washing |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a thermometer, add 4-hydroxy-4'-bromobiphenyl (80.0 g, 0.321 mol).
-
Reagent Addition: Add acetic anhydride (36.1 mL, 0.382 mol) and, if desired, a catalytic amount of pyridine (2.6 mL, 0.032 mol).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is no longer detectable.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-water (approximately 1 L) while stirring.
-
Product Isolation: Continue stirring the mixture until a white solid precipitates completely. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and pyridine.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
Quantitative Data (Expected):
| Parameter | Value |
| Expected Yield | >95% |
| Purity (by HPLC) | >99% |
| Melting Point | 157-159 °C |
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
4-Bromobiphenyl is a suspected carcinogen and should be handled with care.
-
Pyridine is flammable and toxic; handle with appropriate caution.
-
Acetic anhydride is corrosive and a lachrymator; avoid inhalation and contact with skin and eyes.
-
Palladium catalysts are expensive and should be handled carefully to avoid losses.
Concluding Remarks
The protocols outlined in these application notes provide a reliable and scalable method for the synthesis of this compound. The use of a modern palladium-catalyzed hydroxylation and an efficient solvent-free acetylation ensures high yields and purity of the final product, making it suitable for applications in pharmaceutical and materials science research and development. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.
References
- 1. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 [chemicalbook.com]
- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stoichiometric solvent-free protocol for acetylation reactions [art.torvergata.it]
- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals from 4-Acetoxy-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the synthesis of nematic liquid crystals, specifically the 4'-alkoxy-4-cyanobiphenyl series, utilizing 4-acetoxy-4'-bromobiphenyl as a readily available starting material. The synthetic strategy involves a three-step reaction sequence: (1) base-catalyzed hydrolysis of the starting material to the key intermediate, 4-bromo-4'-hydroxybiphenyl; (2) Williamson ether synthesis to introduce a flexible alkyl chain; and (3) nucleophilic substitution to install the terminal cyano group, which is crucial for inducing mesogenic properties. Detailed experimental procedures, purification methods, and characterization data are presented.
Introduction
Cyanobiphenyl-based liquid crystals are a cornerstone in the field of materials science, most notably for their application in liquid crystal displays (LCDs). Their calamitic (rod-like) molecular structure, arising from a rigid biphenyl core with a flexible alkyl or alkoxy chain and a polar cyano group, allows for the formation of the nematic mesophase. The length of the alkyl chain significantly influences the temperature range of the liquid crystalline phase. This application note details the synthesis of a representative member of this class, 4-cyano-4'-pentylbiphenyl (5CB), a well-studied liquid crystal with a nematic phase near room temperature. The described synthetic route is adaptable for the creation of a homologous series of 4'-alkoxy-4-cyanobiphenyls by selecting different alkyl halides in the etherification step.
Synthetic Pathway Overview
The overall synthetic scheme is a three-step process starting from this compound. The workflow is designed to first deprotect the hydroxyl group, then introduce the desired alkoxy chain, and finally attach the cyano moiety to complete the synthesis of the target liquid crystal.
Caption: Synthetic workflow for 4-Cyano-4'-pentyloxybiphenyl.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-4'-hydroxybiphenyl
This step involves the base-catalyzed hydrolysis of the acetate ester to yield the corresponding phenol.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (1.5 eq) in deionized water (25 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of deionized water.
-
Acidify the solution to pH ~2 by the slow addition of 2M HCl. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the solid product, 4-bromo-4'-hydroxybiphenyl, in a vacuum oven at 60°C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.[1]
Step 2: Synthesis of 4-Bromo-4'-pentyloxybiphenyl
This reaction is a Williamson ether synthesis, where the phenoxide of 4-bromo-4'-hydroxybiphenyl acts as a nucleophile to displace the bromide from 1-bromopentane.[2][3][4]
Materials and Reagents:
-
4-Bromo-4'-hydroxybiphenyl
-
1-Bromopentane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromo-4'-hydroxybiphenyl (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).
-
Stir the suspension vigorously and add 1-bromopentane (1.2 eq) dropwise.
-
Attach a reflux condenser and heat the mixture to reflux for 12-18 hours, with continuous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude 4-bromo-4'-pentyloxybiphenyl by recrystallization from ethanol.
Step 3: Synthesis of 4-Cyano-4'-pentyloxybiphenyl
The final step is a Rosenmund-von Braun reaction, where the aryl bromide is converted to a nitrile using copper(I) cyanide.
Materials and Reagents:
-
4-Bromo-4'-pentyloxybiphenyl
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Aqueous ferric chloride solution
-
Aqueous sodium hydroxide solution
-
Toluene
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-bromo-4'-pentyloxybiphenyl (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add anhydrous DMF (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 150-160°C) under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to about 80°C and pour it into a stirred aqueous solution of ferric chloride to decompose the copper cyanide complex.
-
Stir for 30 minutes, then extract the product with toluene (3 x 50 mL).
-
Combine the organic extracts and wash with 10% aqueous sodium hydroxide, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from hexane or ethanol to yield the pure 4-cyano-4'-pentyloxybiphenyl.
Data Presentation
The physical properties of the synthesized liquid crystal are critical for its characterization. The transition temperatures determine the operational range of the material.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 4-Cyano-4'-pentylbiphenyl | 5CB | C₁₈H₁₉N | 249.35 | 22.5 | 35.0 |
| 4-Cyano-4'-pentyloxybiphenyl | 5OCB | C₁₈H₁₉NO | 265.35 | 48.0 | 68.0 |
Note: The data for 5CB, a closely related alkyl cyanobiphenyl, is provided for comparison.[5][6] The transition temperatures for 4-Cyano-4'-pentyloxybiphenyl (5OCB) are representative values found in the literature.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the disappearance of the -OH stretch and the appearance of the -C≡N stretch (typically around 2225 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): To accurately determine the phase transition temperatures and associated enthalpy changes.[7]
-
Polarized Optical Microscopy (POM): To visually identify the nematic liquid crystal phase by observing its characteristic textures (e.g., Schlieren texture).
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Copper(I) cyanide is highly toxic. Handle with extreme care and avoid inhalation or skin contact. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Strong acids and bases are corrosive and should be handled with care.
References
- 1. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 [chemicalbook.com]
- 2. Williamson Synthesis [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. francis-press.com [francis-press.com]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | Benchchem [benchchem.com]
- 7. BJOC - A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetoxy-4'-bromobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Acetoxy-4'-bromobiphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the acetylation of 4-bromo-4'-hydroxybiphenyl.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the acetylation of 4-bromo-4'-hydroxybiphenyl can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend the duration.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. For pyridine-catalyzed reactions, temperatures around 70°C can be effective.[1]
-
Optimize Catalyst: If using a base catalyst like pyridine, ensure it is dry and of high purity. For more challenging acetylations, a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used, often in catalytic amounts alongside a stoichiometric base like triethylamine.[2][3]
-
-
-
Reagent Quality: The purity and integrity of your reagents are crucial.
-
Solution:
-
Acetic Anhydride: This reagent is highly sensitive to moisture. Use a fresh bottle or distill it before use to remove any acetic acid impurity.
-
Pyridine/Base: Ensure your base catalyst is anhydrous, as water can hydrolyze the acetic anhydride.
-
Starting Material: Verify the purity of your 4-bromo-4'-hydroxybiphenyl. Impurities can interfere with the reaction.
-
-
-
Side Reactions: Unwanted side reactions can consume your starting material and reduce the yield of the desired product.
-
Solution:
-
Fries Rearrangement (C-acylation): Under certain conditions, particularly with Lewis acid catalysts, the acetyl group can migrate from the oxygen to the aromatic ring (C-acylation), forming ketone byproducts.[4] Using a base-catalyzed method (e.g., pyridine, DMAP) generally favors the desired O-acylation.
-
Hydrolysis: The product, this compound, can be hydrolyzed back to the starting phenol during aqueous work-up, especially if acidic or strongly basic conditions are prolonged. Ensure the work-up is performed efficiently and at a controlled pH.
-
-
-
Sub-optimal Work-up and Purification: Product can be lost during the isolation and purification steps.
-
Solution:
-
Quenching: After the reaction is complete, the excess acetic anhydride is typically quenched. This is often done by adding water or methanol.[5]
-
Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Washing: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acetic acid and with brine to remove excess water.[5]
-
Purification: Column chromatography on silica gel is an effective method for purifying the final product and removing any unreacted starting material or byproducts.[1]
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products. The most common impurities are:
-
Unreacted 4-bromo-4'-hydroxybiphenyl: This will be a more polar spot on the TLC plate compared to the product.
-
Acetic Acid: A byproduct of the reaction and from the hydrolysis of acetic anhydride. This is typically removed during the aqueous work-up.
-
C-acylation Products (Fries Rearrangement): These are isomeric byproducts and may have similar polarities to the desired product, potentially requiring careful chromatography for separation.
Q3: The reaction mixture has turned dark brown. Is this normal and what should I do?
A dark coloration can indicate decomposition of the starting material or product, often due to excessive heat or the presence of impurities.
-
Solution:
-
Lower the reaction temperature.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive to oxidation.
-
Use purified reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the esterification (specifically, acetylation) of 4-bromo-4'-hydroxybiphenyl. This is typically achieved by reacting 4-bromo-4'-hydroxybiphenyl with acetic anhydride in the presence of a base catalyst such as pyridine or 4-(Dimethylamino)pyridine (DMAP).[2][5]
Q2: What is the role of pyridine in the acetylation reaction?
Pyridine acts as a base catalyst. It activates the acetic anhydride by forming an acetylpyridinium ion, which is a more potent acetylating agent. It also neutralizes the acetic acid byproduct formed during the reaction.[1]
Q3: When should I consider using DMAP as a catalyst?
4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst and is significantly more active than pyridine.[3] It is particularly useful for the acetylation of sterically hindered or electronically deactivated phenols where pyridine catalysis is slow or inefficient. It is typically used in catalytic amounts along with a stoichiometric amount of a tertiary amine like triethylamine.
Q4: Can I use other acetylating agents besides acetic anhydride?
Yes, other acetylating agents like acetyl chloride can be used. Acetyl chloride is generally more reactive than acetic anhydride.[2] However, it also produces hydrochloric acid as a byproduct, which needs to be neutralized.
Q5: How can I purify the final product, this compound?
Standard purification techniques for organic compounds can be employed. After an aqueous work-up to remove the catalyst and water-soluble byproducts, the crude product can be purified by:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water).
-
Column Chromatography: On silica gel, eluting with a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate).[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Acetylation of Phenols
| Catalyst System | Acetylating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Pyridine | Acetic Anhydride | Steroids | 70°C, 1 hour | Not specified, but noted as inefficient in this case | [1] |
| DMAP (catalytic) / Triethylamine | Acetic Anhydride | 1-Methylcyclohexanol | Room temp, 17 hours | 88 | [2] |
| Sodium Bicarbonate | Acetic Anhydride | 4-Nitrobenzyl alcohol | Room temp, 24 hours (in Toluene) | >99 | [6] |
| Zinc Chloride | Acetyl Chloride | Phenol | Room temp, solvent-free | High (not quantified) | [5] |
| Titanium Dioxide/Sulfate | Acetic Anhydride | Phenol | Room temp | Excellent (not quantified) | [7] |
Note: The yields presented are for various phenolic and alcoholic substrates as a direct comparison for 4-bromo-4'-hydroxybiphenyl was not available in the searched literature. These values provide a general indication of the efficacy of different catalytic systems.
Experimental Protocols
Protocol 1: Pyridine-Catalyzed Acetylation of 4-bromo-4'-hydroxybiphenyl
This protocol is a general procedure adapted from standard methods for the acetylation of phenols.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-4'-hydroxybiphenyl (1.0 eq) in pyridine (5-10 mL per gram of starting material).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be gently heated to 50-70°C.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench the excess acetic anhydride by the addition of cold water or methanol.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Protocol 2: DMAP-Catalyzed Acetylation of 4-bromo-4'-hydroxybiphenyl
This protocol utilizes the more active DMAP catalyst and is suitable for achieving higher yields or for less reactive substrates.[2]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-4'-hydroxybiphenyl (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C. Add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction to completion by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Synthesis of 4-Acetoxy-4'-bromobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Acetoxy-4'-bromobiphenyl. The information below addresses common issues, particularly the formation of byproducts, and offers guidance on purification and reaction optimization.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary synthetic routes to this compound and their associated byproducts?
The synthesis of this compound typically involves a two-step process: the formation of a brominated biphenyl precursor followed by acetylation.
-
Step 1: Bromination of Biphenyl: This step is crucial for introducing the bromine atom onto the biphenyl scaffold. However, direct bromination can be challenging to control.
-
Step 2: Acetylation: The most common method is the acetylation of 4-bromo-4'-hydroxybiphenyl using an acetylating agent like acetic anhydride in the presence of a base.[1]
The main byproducts arise from a lack of regioselectivity during bromination and incomplete or side reactions during acetylation.
Q2: I am observing multiple brominated isomers in my reaction mixture. How can I improve the selectivity for 4-bromobiphenyl?
Direct bromination of biphenyl can yield a mixture of products, including ortho- and para-bromo isomers.[1] Achieving high regioselectivity for the 4-position is a known challenge.[1]
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and the rate of bromine addition. Lower temperatures generally favor para-substitution.
-
Catalyst: The choice of Lewis acid catalyst (e.g., ferric bromide) is critical. Ensure it is anhydrous and used in the correct stoichiometric amount.[2]
-
Solvent: The solvent can influence the isomer distribution. Solvents like dichloroethane are often used.[3]
-
Q3: My product is contaminated with a significant amount of 4,4'-dibromobiphenyl. What is causing this and how can it be minimized?
The formation of 4,4'-dibromobiphenyl is a common issue when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[1][4][5]
-
Troubleshooting:
-
Stoichiometry: Use a carefully measured amount of bromine, typically a slight excess relative to the biphenyl, to favor monobromination.
-
Monitoring: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed but before significant di-substitution occurs.[3]
-
Q4: The acetylation of 4-bromo-4'-hydroxybiphenyl is incomplete, leaving unreacted starting material. How can I drive the reaction to completion?
Incomplete acetylation is a common problem that can complicate purification.
-
Troubleshooting:
-
Reagents: Ensure that the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. The base used, often pyridine, should be dry.[1]
-
Reaction Time and Temperature: The reaction may require gentle heating or an extended reaction time to go to completion.
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[6]
-
Q5: My final product appears to be degrading back to 4-bromo-4'-hydroxybiphenyl. What is causing this hydrolysis?
The acetoxy group is an ester, which is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.
-
Troubleshooting:
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong aqueous acids or bases. Neutralize the reaction mixture carefully and minimize contact time with aqueous layers.
-
Purification and Storage: Use anhydrous solvents for purification and ensure the final product is thoroughly dried before storage. Store the compound in a cool, dry place, preferably under an inert atmosphere.
-
Byproduct Summary
The table below summarizes common byproducts encountered during the synthesis of this compound, their likely causes, and suggested solutions.
| Byproduct Name | Structure | Likely Cause | Recommended Solution |
| 2-Bromobiphenyl | Isomer of the desired intermediate | Lack of regioselectivity in the bromination of biphenyl.[1] | Optimize bromination conditions (temperature, catalyst).[2] |
| 4,4'-Dibromobiphenyl | Di-substituted biphenyl | Excess brominating agent or prolonged reaction time.[1][5] | Use controlled stoichiometry and monitor the reaction progress.[3] |
| Biphenyl | Unreacted starting material | Incomplete bromination reaction. | Increase reaction time or temperature, ensure catalyst activity. |
| 4-Bromo-4'-hydroxybiphenyl | Unreacted starting material for acetylation | Incomplete acetylation reaction.[1] | Use fresh reagents, increase reaction time/temperature, or add a catalyst like DMAP.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of Biphenyl
-
Materials: Biphenyl, bromine, ferric bromide (catalyst), dichloroethane (solvent), sodium bisulfite solution.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve biphenyl in dichloroethane.[3]
-
Add a catalytic amount of anhydrous ferric bromide.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloroethane dropwise to the stirred mixture.[3]
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress via GC or TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to consume any excess bromine.[7]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[8]
-
Remove the solvent under reduced pressure. The crude 4-bromobiphenyl can be purified by recrystallization or column chromatography.[8]
-
Protocol 2: General Procedure for the Acetylation of 4-Bromo-4'-hydroxybiphenyl
-
Materials: 4-Bromo-4'-hydroxybiphenyl, acetic anhydride, pyridine (or another base), DMAP (optional catalyst).
-
Procedure:
-
Dissolve 4-bromo-4'-hydroxybiphenyl in a mixture of pyridine and acetic anhydride.[1]
-
If the reaction is slow, a catalytic amount of DMAP can be added.[6]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the solid product, wash thoroughly with water to remove any remaining pyridine and acetic acid.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Synthesis and Byproduct Formation Pathway
Caption: Synthetic pathway of this compound and common byproduct formations.
References
- 1. This compound | 84244-98-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 4. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Bromobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Acetoxy-4'-bromobiphenyl by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Acetoxy-4'-bromobiphenyl by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My this compound is not dissolving in the hot solvent.
Possible Causes:
-
Insufficient Solvent: The volume of the solvent may be too low to dissolve the amount of solute at that temperature.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures.
-
Insoluble Impurities: The crude material may contain insoluble impurities.
Solutions:
-
Add More Solvent: Gradually add small portions of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
-
Solvent Selection: Consult the solvent suitability table below. Based on the structure of this compound (an ester of a brominated biphenyl), solvents like ethanol, acetone, or toluene are good starting points. A mixed solvent system, such as ethanol/water, can also be effective.
-
Hot Filtration: If a significant amount of solid remains undissolved after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove the solid particles before allowing the solution to cool.
Q2: No crystals are forming, even after the solution has cooled.
Possible Causes:
-
Supersaturated Solution: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.
-
Excessive Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form upon cooling.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Lower the Temperature: If crystals have not formed at room temperature, try cooling the flask in an ice bath.
Q3: The product has "oiled out" instead of forming crystals.
Possible Causes:
-
High Concentration of Impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid (oil) rather than a solid. The melting point of pure this compound is approximately 128-129°C.[1]
-
Solution Cooled Too Rapidly: Rapid cooling can sometimes favor the formation of an oil over crystals.
-
Inappropriate Solvent: The solvent may be too nonpolar for the compound at the temperature of saturation.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Change Solvent System: Consider using a different solvent or a mixed solvent system. For instance, if using a single nonpolar solvent, adding a more polar co-solvent might help.
Q4: The yield of recrystallized this compound is very low.
Possible Causes:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.
-
Premature Crystallization: Crystals may have formed during hot filtration and were subsequently discarded with the insoluble impurities.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat Filtration Apparatus: Before hot filtration, warm the funnel and receiving flask with hot solvent to prevent premature crystallization.
-
Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and has low solubility at low temperatures. Based on the solubility of the related compound 4-bromobiphenyl, which is soluble in organic solvents like ethanol and acetone and insoluble in water, a good starting point for this compound would be ethanol, acetone, or toluene.[2] A mixed-solvent system, such as ethanol-water, is often a very effective choice.
Q2: What is the expected melting point of pure this compound?
The expected melting point of pure this compound is in the range of 128-129°C.[1] A broad or depressed melting point after recrystallization indicates the presence of impurities.
Q3: How can I remove colored impurities during recrystallization?
If your solution of this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128-129 °C[1] |
Table 2: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | 4-Bromobiphenyl |
| Water | Insoluble (predicted) | Insoluble[2] |
| Ethanol | Soluble (especially when hot) | Readily soluble[2] |
| Acetone | Soluble (predicted) | Readily soluble[2] |
| Toluene | Soluble (reported for 4-Acetyl-4'-bromobiphenyl)[3] | Soluble[4] |
| Dioxane | Soluble (predicted) | Soluble[2] |
| Hexane | Sparingly soluble (predicted) | Soluble (in hot hexanes)[5] |
Experimental Protocols
Method 1: Single-Solvent Recrystallization (Using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Method 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Troubleshooting failed Suzuki coupling reactions with 4-Acetoxy-4'-bromobiphenyl
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for reactions involving 4-Acetoxy-4'-bromobiphenyl. This substrate presents unique challenges due to the presence of a potentially base-sensitive acetoxy group.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My Suzuki coupling reaction has a low yield or is failing completely. What are the most likely causes?
A1: Low conversion is a frequent issue and often points to a few key areas. A systematic approach is best for troubleshooting.[1]
-
Catalyst Inactivity: The active Pd(0) catalyst is sensitive to atmospheric oxygen.[1][2] Ensure your catalyst is fresh and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Inadequate degassing of solvents and reagents is a common reason for catalyst deactivation.[1][2] For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][3]
-
Reagent Quality: Boronic acids can degrade, especially when exposed to air and moisture, leading to protodeboronation.[1] Using fresh, high-purity boronic acid is crucial. The quality and physical form of the base are also important; it should be finely powdered and anhydrous.[1]
-
Suboptimal Conditions: The choice of base, solvent, and temperature is critical. An inappropriate combination can lead to a stalled reaction.[2] For instance, some reactions benefit from aqueous conditions to dissolve the base, while others require anhydrous environments to prevent side reactions.[3][4][5]
Q2: I'm observing hydrolysis (deacetylation) of the acetoxy group on my starting material or product. How can I prevent this?
A2: The acetoxy group is an ester, which can be sensitive to hydrolysis under basic conditions, especially with strong bases like NaOH or in the presence of water at elevated temperatures.[6]
-
Choice of Base: This is the most critical factor. Switch to a milder, non-nucleophilic base. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices for base-sensitive substrates.[6] Cesium carbonate (Cs₂CO₃) is also highly effective but more costly.[6][7] Avoid strong hydroxide bases.
-
Solvent System: Using anhydrous solvents like toluene or dioxane can minimize hydrolysis.[3][6] If a co-solvent is needed to dissolve the base, minimizing the amount of water and keeping the temperature as low as possible is advisable.
-
Reaction Temperature: Lowering the reaction temperature can reduce the rate of hydrolysis. This may require using a more active catalyst system to achieve a reasonable reaction rate for the coupling itself.[3]
Q3: My reaction is producing significant side products, such as homocoupling of the boronic acid.
A3: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[8][9]
-
Inert Atmosphere: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling.[2][8] Ensure your reaction flask is properly sealed and that all solvents and reagents have been thoroughly degassed.[9]
-
Catalyst Choice: Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires an initial reduction to the active Pd(0) state. This reduction step can sometimes promote homocoupling.[8] Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that rapidly generates Pd(0) can sometimes mitigate this issue.[2]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby disfavoring the homocoupling side reaction.[2]
Q4: The reaction seems to stall before the starting material is fully consumed. What steps can I take?
A4: A stalled reaction can indicate catalyst decomposition or inhibition.
-
Check for Palladium Black: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[10] This can be caused by high temperatures or an inappropriate ligand. Consider a more robust ligand system, such as Buchwald ligands (e.g., SPhos, XPhos), which can stabilize the palladium catalyst.[6][11]
-
Degassing: Re-verify that the reaction mixture is free of oxygen. Even small leaks can introduce enough oxygen to kill the catalyst over time.[2]
-
Reagent Stoichiometry: Ensure you are using a slight excess (typically 1.2-1.5 equivalents) of the boronic acid partner, as some degradation over the course of the reaction is common.[6]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with the Suzuki coupling of this compound.
Caption: A troubleshooting decision tree for failed Suzuki coupling reactions.
Optimizing Reaction Conditions
Success with this compound often requires careful selection of reagents. The tables below summarize key considerations.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | 1 - 5 | Standard, widely used Pd(0) source. May not be active enough for challenging couplings and can be sensitive to air.[2][12] |
| Pd(OAc)₂ + Ligand | 1 - 5 | Pd(II) source that is reduced in situ. Requires a ligand. Performance is highly dependent on the chosen ligand.[8][13] |
| Pd(dppf)Cl₂ | 1 - 5 | Air-stable Pd(II) pre-catalyst with a robust ferrocene-based ligand. Good for a range of aryl bromides.[7][8] |
| Pd₂(dba)₃ + Buchwald Ligand | 0.5 - 2 | Highly active Pd(0) system when paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Excellent for difficult couplings and can allow for lower reaction temperatures.[11][14] |
Table 2: Guide to Selecting Bases and Solvents
| Base | Equivalents | Recommended Solvent(s) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | Excellent choice for base-sensitive substrates. Mild, non-nucleophilic, but requires anhydrous conditions for best results.[6] |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, THF/H₂O | A common and reliable choice. The aqueous co-solvent aids solubility but increases the risk of acetoxy hydrolysis.[6][15] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene | Often provides superior results due to better solubility, but is significantly more expensive.[6][7] |
| NaOH / KOH | 2.0 - 3.0 | Toluene/H₂O | Not recommended. Strong bases that pose a high risk of hydrolyzing the acetoxy group.[6][16] |
| Organic Bases (e.g., TEA) | 3.0 | Toluene | Generally less effective for Suzuki couplings of aryl bromides and typically result in low yields.[6] |
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound and should be optimized for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)[6]
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 3.0 equiv)[6]
-
Solvent (e.g., Anhydrous, degassed Toluene)[6]
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the anhydrous base under a counterflow of an inert gas (Argon or Nitrogen).[2]
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting starting material. Reactions can take from 2 to 24 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel.
Suzuki Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The base is crucial for activating the boronic acid for the key transmetalation step.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Reactions of 4-Acetoxy-4'-bromobiphenyl
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki-Miyaura cross-coupling of 4-Acetoxy-4'-bromobiphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, focusing on optimizing catalyst loading and resolving common issues.
Q1: I am seeing low or no conversion of this compound. Where should I start troubleshooting?
A1: Low or no conversion in a Suzuki coupling can stem from several factors. A systematic check of your reagents and reaction setup is the best first step.
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. Pd(II) precatalysts like Pd(OAc)₂ need to be reduced in situ, and sometimes this process is inefficient. Ensure your catalyst is fresh and has been stored correctly under an inert atmosphere.[1][2]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, leading to deactivation.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1][3]
-
Reagent Quality:
-
Aryl Halide: While this compound is an activated aryl bromide, ensure its purity.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4] Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1]
-
Base: The base is crucial for activating the boronic acid but can also promote side reactions.[1] Ensure the base is anhydrous and of high purity.
-
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents. The presence of oxygen in the solvent is a common cause of catalyst deactivation.[1]
Q2: I want to lower the palladium catalyst loading to reduce costs. What is a good starting point and what are the key parameters to adjust?
A2: Reducing catalyst loading is a common goal. For aryl bromides, loadings can often be lowered significantly, sometimes to parts-per-million (ppm) levels under optimized conditions.[3]
-
Starting Point: You can start by screening catalyst loadings from 1 mol% down to 0.1 mol% and even lower (e.g., 0.05 mol%).[5][6]
-
Key Parameters for Optimization:
-
Ligand Choice: For low catalyst loadings, the choice of ligand is critical.[7] Bulky, electron-donating phosphine ligands like SPhos, XPhos, or RuPhos are often effective for coupling aryl halides as they promote oxidative addition and stabilize the catalytic species.[2][7]
-
Ligand-to-Palladium Ratio: The optimal ratio is typically between 1:1 and 4:1. This needs to be optimized for your specific system.[1]
-
Base Selection: The choice of base can significantly impact reactions with low catalyst loadings.[8] Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in minimizing side reactions like protodeboronation.[1]
-
Temperature: Higher temperatures can sometimes compensate for lower catalyst loadings, but can also lead to increased side product formation. Screen temperatures in the range of 80-100 °C.[9]
-
Concentration: More concentrated reaction mixtures can sometimes favor the desired reaction pathway.
-
Q3: My reaction is producing significant byproducts. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can occur in Suzuki couplings, reducing the yield of the desired product.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often accelerated by the base and the presence of water.[1][4]
-
Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. Homocoupling of boronic acids can be promoted by the presence of Pd(II) species and oxygen.[4]
-
Mitigation: Ensure a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst. Using a pre-formed Pd(0) catalyst can also help.
-
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.[4]
-
Mitigation: Ensure pure, anhydrous solvents and reagents.
-
-
Ester Cleavage: The acetoxy group on your substrate could potentially be cleaved under strongly basic conditions.
-
Mitigation: Using a milder base like potassium fluoride (KF) can sometimes prevent ester cleavage, though it may also slow down the reaction rate.[10]
-
Q4: How does the choice of solvent affect the optimization of catalyst loading?
A4: The solvent system is crucial for solubilizing the reagents and stabilizing the catalytic species.[1]
-
Common Solvents: Mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water are commonly used.[1][9]
-
Water: A small amount of water is often necessary to dissolve the base and facilitate the transmetalation step. However, too much water can promote protodeboronation.[11]
-
"Ligand-Free" Conditions: In some cases, particularly with polar solvents, the reaction can proceed without an added phosphine ligand, although this may require higher catalyst loadings.[7][12]
Quantitative Data Summary
The following tables provide illustrative data on how different parameters can affect the Suzuki coupling of an aryl bromide like this compound. The exact values will need to be determined experimentally for your specific system.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 2 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene/H₂O | 100 | 4 | >95 |
| 3 | Pd(OAc)₂ | SPhos | 0.1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90 |
| 4 | Pd(OAc)₂ | SPhos | 0.05 | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85 |
| 5 | Pd(PPh₃)₄ | - | 2.0 | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 6 | Pd(PPh₃)₄ | - | 1.0 | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 88 |
This table illustrates the general trend that decreasing catalyst loading often requires longer reaction times to achieve high yields. The choice of catalyst and ligand system also plays a significant role.[5][13]
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low/No Conversion | Inactive Catalyst | Use fresh catalyst; ensure proper storage and handling under inert gas.[1] |
| Oxygen in the system | Thoroughly degas solvents and purge the reaction vessel with inert gas.[1] | |
| Poor reagent quality | Use fresh, high-purity boronic acid, base, and aryl halide.[1] | |
| Low Yield | Protodeboronation | Use a pinacol ester of the boronic acid; use a milder base (e.g., K₃PO₄, KF).[1] |
| Homocoupling | Ensure a strictly inert atmosphere; use a pre-formed Pd(0) catalyst.[4] | |
| Suboptimal Conditions | Screen different ligands, bases, solvents, and temperatures.[5] | |
| Ester Cleavage | Base is too strong | Try a milder base such as KF.[10] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for your specific requirements.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.05 - 2 mol%)
-
Ligand (if required, e.g., SPhos) (1-2 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst and Ligand Addition: If using a solid catalyst and ligand, add them at this stage. If using a solution, prepare it separately in degassed solvent.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If the catalyst and ligand were not added as solids, add their solution now.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
How to remove unreacted starting materials from 4-Acetoxy-4'-bromobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetoxy-4'-bromobiphenyl. The following information is designed to help you effectively remove unreacted starting materials from your product.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I need to remove from my this compound product?
A1: The primary unreacted starting materials you will likely encounter are 4-bromobiphenyl and acetic anhydride. Additionally, acetic acid will be present as a byproduct of the reaction and from the hydrolysis of excess acetic anhydride.
Q2: What are the key physical properties of the product and potential impurities that I should be aware of for purification?
A2: Understanding the physical properties of your target compound and the impurities is crucial for selecting the appropriate purification method. The table below summarizes key data for the relevant compounds.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | 291.14 | 128-129[1] | 378.4[1] | Insoluble |
| 4-Bromobiphenyl | 233.10 | 89-92 | 310 | Insoluble |
| Acetic Anhydride | 102.09 | -73 | 138-140 | Reacts |
| Acetic Acid | 60.05 | 16.6 | 118 | Miscible |
Q3: What is the general workflow for purifying this compound?
A3: A typical purification workflow involves an initial workup to remove excess liquid reagents, followed by a more rigorous purification step to separate the solid product from the solid starting material.
Troubleshooting Guides
Issue 1: Removing Residual Acetic Anhydride and Acetic Acid
Problem: My crude product has a strong vinegar-like smell, indicating the presence of acetic anhydride and/or acetic acid.
Solution:
This is a common issue and can be resolved with a proper aqueous workup.
Experimental Protocol: Quenching and Extraction
-
Quenching: After the reaction is complete, carefully and slowly add the reaction mixture to a beaker containing cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The addition should be done in an ice bath to manage the exothermic reaction of quenching excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. If your product precipitates as a solid, add a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane) to dissolve it.
-
Washing:
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize acetic acid. Be sure to vent the separatory funnel frequently to release CO₂ gas produced.
-
Water (2 x 50 mL).
-
Brine (1 x 50 mL) to aid in the removal of water from the organic layer.
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
Issue 2: Separating this compound from Unreacted 4-Bromobiphenyl
Problem: My crude solid product is a mixture of the desired this compound and the starting material, 4-bromobiphenyl.
Solution:
Due to the difference in polarity and solubility between the product and the starting material, recrystallization or column chromatography can be employed for separation. This compound is more polar than 4-bromobiphenyl due to the presence of the ester group.
Method A: Recrystallization
Recrystallization is effective if a solvent can be found in which the solubility of the product and the starting material differ significantly with temperature.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. Ethanol or a mixed solvent system like ethyl acetate/hexanes is likely to be effective.
-
Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold, while the impurity (4-bromobiphenyl) will ideally remain soluble in the cold solvent or be much less soluble than the product in the hot solvent.
-
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Method B: Column Chromatography
Column chromatography provides a more definitive separation based on the differential adsorption of the compounds to a stationary phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the recommended stationary phase as it is a polar adsorbent.
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. Since 4-bromobiphenyl is less polar, it will travel further up the TLC plate (higher Rf value) than the more polar this compound.
-
Recommended Starting Eluent: A mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Collect fractions and monitor them by TLC to determine which fractions contain your purified product.
-
It is expected that the unreacted 4-bromobiphenyl will elute first, followed by the desired this compound.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure.
-
Troubleshooting Decision Diagram
References
Addressing catalyst deactivation in 4-Acetoxy-4'-bromobiphenyl cross-coupling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Acetoxy-4'-bromobiphenyl. Below you will find frequently asked questions (FAQs), detailed troubleshooting protocols, and comparative data to help you address challenges related to catalyst deactivation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most common initial checks I should perform?
A1: Low conversion in Suzuki-Miyaura coupling is a frequent issue that can often be resolved by systematically evaluating your reaction setup and reagents. Begin by checking the following:
-
Catalyst Activity: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere. If you suspect catalyst deactivation, consider testing it with a reliable, high-yielding reaction.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][2]
-
Reagent Quality: The purity of all reactants is critical. Boronic acids can undergo protodeboronation upon exposure to air and moisture.[1] The base should be finely powdered and anhydrous to ensure consistent results.[1]
-
Reaction Conditions: Sub-optimal temperature or insufficient reaction time can lead to low conversion. Monitor the reaction's progress and consider extending the reaction time or incrementally increasing the temperature.[2]
Q2: I am observing significant formation of biphenyl and/or 4,4'-diacetoxybiphenyl as byproducts. What is causing this and how can I minimize it?
A2: The formation of these byproducts indicates that side reactions, specifically dehalogenation and homocoupling, are competing with your desired cross-coupling reaction.
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Dehalogenation (Biphenyl formation): This occurs when the 4-bromobiphenyl is reduced, replacing the bromine with a hydrogen atom. This can be caused by high temperatures or certain bases and solvents.
-
Homocoupling (4,4'-diacetoxybiphenyl formation): This can happen to the boronic acid coupling partner, especially in the presence of oxygen.[3] Using a Pd(II) precatalyst can sometimes lead to homocoupling during its initial reduction to the active Pd(0) species.[4]
To minimize these side reactions, ensure rigorous exclusion of oxygen by properly degassing your solvents and maintaining an inert atmosphere.[4] Using a direct Pd(0) source or a precatalyst that rapidly generates the active species can also be beneficial.
Q3: Could the acetoxy group on my this compound substrate be interfering with the catalyst?
A3: While the acetoxy group is generally well-tolerated in Suzuki-Miyaura couplings, the acetate anion can play a role in the catalytic cycle. Acetate can act as a ligand for the palladium center. In some cases, the coordination of acetate can be necessary for certain steps in the catalytic cycle.[5] However, if present in high concentrations from other sources, it could potentially compete with other necessary ligands. The key is to follow a well-established protocol and ensure the purity of your starting material.
Q4: I'm observing the formation of palladium black in my reaction flask. What does this signify and what can I do about it?
A4: The precipitation of palladium black is a visual indicator of catalyst deactivation. It signifies that the active, soluble Pd(0) catalyst has agglomerated into inactive palladium metal. This can be caused by:
-
Slow Catalysis: If any step in the catalytic cycle is slow, the lifetime of the active Pd(0) species increases, providing more opportunity for it to aggregate.[4]
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[3]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium can degrade, particularly in the presence of oxygen or water.
To prevent the formation of palladium black, consider using bulky, electron-rich phosphine ligands which can stabilize the catalyst. Optimizing the reaction temperature and ensuring a strictly inert atmosphere are also crucial.
Catalyst and Ligand Performance Data
The selection of the appropriate catalyst and ligand is critical for a successful cross-coupling reaction. Below is a summary of commonly used palladium catalysts and ligands for the Suzuki-Miyaura coupling of aryl bromides.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ | SPhos | 1 - 3 | Bulky, electron-rich ligand; often provides high yields for challenging substrates.[4] |
| Pd₂(dba)₃ | XPhos | 1 - 3 | Highly active and versatile ligand for a broad range of aryl bromides.[4] |
| PdCl₂(dppf) | (dppf) | 2 - 5 | A common and effective catalyst system, particularly for less demanding couplings. |
| Pd(PPh₃)₄ | (PPh₃) | 1 - 5 | A classic catalyst, but may be less effective for sterically hindered or electron-deficient substrates.[2] |
Troubleshooting Workflows and Experimental Protocols
Workflow for Troubleshooting Low Conversion
Caption: A step-by-step workflow for diagnosing and resolving low conversion in the cross-coupling reaction.
Protocol for Ensuring an Inert Reaction Atmosphere
This protocol is essential to prevent catalyst deactivation by oxygen.
Materials:
-
Schlenk flask or similar reaction vessel with a sidearm
-
Rubber septum
-
Vacuum/inert gas manifold (Schlenk line)
-
Reaction solvent (e.g., 1,4-dioxane, toluene)
-
Stir bar
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask and stir bar are thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas.
-
Addition of Solids: Add the this compound, boronic acid derivative, base, and palladium catalyst/ligand to the flask.
-
Seal and Purge: Seal the flask with the rubber septum. Connect the sidearm to the Schlenk line via tubing.
-
Evacuate and Backfill: Carefully open the flask to the vacuum line to remove the air. Once a vacuum is established, switch to the inert gas line to backfill the flask.
-
Repeat: Repeat the evacuate-and-backfill cycle at least three times to ensure a completely inert atmosphere.
-
Solvent Degassing: The solvent should be degassed separately. This can be achieved by bubbling a stream of inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw method for more rigorous applications.
-
Solvent Addition: Add the degassed solvent to the reaction flask via a syringe under a positive pressure of inert gas.
-
Reaction Execution: Proceed with heating and stirring the reaction under a continuous positive pressure of the inert gas.
Catalytic Cycle and Deactivation Pathways
Caption: The Suzuki-Miyaura catalytic cycle and common pathways leading to catalyst deactivation.
References
Impact of solvent and base selection on 4-Acetoxy-4'-bromobiphenyl reactions
Welcome to the technical support center for reactions involving 4-Acetoxy-4'-bromobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing synthetic outcomes. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during palladium-catalyzed cross-coupling reactions and other transformations of this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format to help you quickly diagnose and solve experimental problems.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield or is not proceeding. What are the most common causes?
A1: Low conversion in Suzuki-Miyaura couplings can stem from several factors. Here is a checklist to troubleshoot the issue:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and the formation of inactive palladium black. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[1][2]
-
Suboptimal Base: The base is crucial for activating the boronic acid. For this substrate, inorganic bases are commonly used. If a weak base like Na₂CO₃ is failing, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective.[3]
-
Inappropriate Solvent System: The solvent must facilitate the dissolution of both the organic substrate and the inorganic base. A mixture of an aprotic organic solvent (like 1,4-dioxane, THF, or toluene) and water is typically required to achieve this.[4][5]
-
Boronic Acid Instability: Arylboronic acids can undergo decomposition (protodeboronation), especially at high temperatures or with certain bases.[6] Consider using the corresponding boronic ester (e.g., a pinacol ester) for increased stability.
Q2: I am observing a significant amount of a dehalogenated byproduct (4-acetoxybiphenyl) in my Suzuki coupling reaction. How can I minimize this?
A2: Dehalogenation is a common side reaction where the bromine atom is replaced by hydrogen.[7] This can be minimized by:
-
Careful Base Selection: Some bases can act as hydride donors or promote pathways leading to dehalogenation. Avoid bases that may contain or generate hydride impurities.
-
Optimizing Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[7] Monitor the reaction closely and stop it once the starting material is consumed.
-
Using Anhydrous Solvents: The presence of protic sources like excess water can sometimes contribute to this side reaction.[8]
Q3: The acetoxy group on my starting material is being hydrolyzed during the coupling reaction. How can I prevent this?
A3: The ester linkage of the acetoxy group is sensitive to strongly basic (especially hydroxide-containing) and aqueous conditions. To prevent premature hydrolysis:
-
Avoid Strong Hydroxide Bases: Do not use bases like NaOH or KOH if you wish to preserve the acetoxy group. Opt for non-hydroxide bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]
-
Limit Water Content: While some water is often necessary for Suzuki couplings, using the minimum required amount can help reduce the extent of hydrolysis.
-
Control Temperature: Lowering the reaction temperature can slow the rate of hydrolysis relative to the desired cross-coupling.
Q4: For a Heck reaction with this compound, what are the best starting conditions for solvent and base?
A4: The Heck reaction typically requires a base to neutralize the HBr generated.[9]
-
Base Selection: Organic bases like triethylamine (Et₃N) are very common. Inorganic bases such as K₂CO₃ can also be effective.[9]
-
Solvent Choice: High-boiling point, polar aprotic solvents are generally preferred to ensure reactants remain in solution at the required temperatures (often 100-150 °C).[10] Good choices include DMF, N-methyl-2-pyrrolidone (NMP), and acetonitrile.[10][11] Toluene can also be used.[11]
-
Ligand Considerations: The quality of phosphine ligands is critical. Old or improperly stored solvents like NMP can contain hydroperoxide impurities that oxidize the phosphine ligand, slowing or stopping the reaction.[11]
Data Presentation: Impact of Solvent and Base
The following tables provide representative data on how the choice of solvent and base can impact the outcome of Suzuki-Miyaura and Heck reactions with this compound.
Table 1: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling (Reaction: this compound + Phenylboronic Acid)
| Entry | Palladium Catalyst (mol%) | Base (2 equiv.) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80 | 18 | 75 |
| 2 | Pd(PPh₃)₄ (3%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (3%) | Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80 | 12 | 95 |
| 4 | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Toluene / H₂O (5:1) | 100 | 10 | 88 |
| 5 | Pd(PPh₃)₄ (3%) | NaOH | THF / H₂O (4:1) | 70 | 12 | 60* |
*Note: Significant hydrolysis of the acetoxy group was observed.
Table 2: Effect of Base and Solvent on a Model Heck Reaction (Reaction: this compound + Styrene)
| Entry | Palladium Catalyst (mol%) | Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1%) | Et₃N | DMF | 120 | 24 | 85 |
| 2 | Pd(OAc)₂ (1%) | K₂CO₃ | NMP | 140 | 18 | 90 |
| 3 | Pd/C (0.5%) | K₂CO₃ | NMP | 150 | 24 | 82[9] |
| 4 | Pd(OAc)₂ (1%) | Et₃N | Toluene | 110 | 24 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[9]
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[6]
-
Stir the reaction mixture and heat to the desired temperature (typically 70-80 °C).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Protocol 2: General Procedure for Heck Reaction
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the base (e.g., K₂CO₃, 1.5 equiv.).
-
Evacuate the flask and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., NMP) followed by the alkene (e.g., styrene, 1.2 equiv.).[9]
-
Stir the mixture and heat to the required temperature (e.g., 140-150 °C).[9]
-
Monitor the reaction until completion by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key catalytic cycles and logical workflows relevant to reactions with this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Minimizing homocoupling in Suzuki reactions of 4-Acetoxy-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing homocoupling side reactions during the Suzuki-Miyaura coupling of 4-acetoxy-4'-bromobiphenyl.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling, the undesired self-coupling of the boronic acid reagent, is a common side reaction in Suzuki couplings that reduces the yield of the desired heterocoupled product and complicates purification. This guide provides a systematic approach to diagnosing and resolving issues of excessive homocoupling.
Diagram: Troubleshooting Workflow for Minimizing Homocoupling
Caption: A logical workflow to diagnose and address the root causes of homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in the Suzuki reaction of this compound?
A1: Homocoupling in Suzuki reactions primarily stems from two mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). Rigorous exclusion of oxygen is therefore critical.[1]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly promote the homocoupling of the boronic acid before being reduced to the catalytically active Pd(0) state.[1]
Diagram: Proposed Mechanisms for Boronic Acid Homocoupling
Caption: Visual representation of the two main pathways leading to boronic acid homocoupling.
Q2: How does the choice of palladium precatalyst affect homocoupling?
A2: The oxidation state of the palladium precatalyst plays a crucial role. Using a Pd(0) source, such as Pd(PPh₃)₄, can circumvent the initial Pd(II)-mediated homocoupling pathway. If a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, ensuring efficient and rapid reduction to Pd(0) is essential to minimize this side reaction.
Q3: Which bases are recommended to minimize homocoupling while preserving the acetoxy group?
A3: The acetoxy group on this compound is an ester and can be sensitive to hydrolysis under strongly basic conditions. Therefore, milder inorganic bases are generally preferred.
-
Recommended: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are effective bases for the Suzuki coupling and are less likely to cause ester hydrolysis or promote significant homocoupling compared to strong bases.
-
Use with Caution: Strong bases like sodium hydroxide (NaOH) can lead to the hydrolysis of the acetoxy group and may also increase the rate of homocoupling.[2][3]
Q4: What is the influence of solvents and temperature on homocoupling?
A4: Both solvent and temperature are critical parameters to control.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in a mixture with water, are commonly used and are effective at minimizing homocoupling. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable. Higher temperatures can accelerate side reactions, including homocoupling and potential dehalogenation, more than the desired cross-coupling.[4][5]
Q5: Are there procedural modifications that can help reduce homocoupling?
A5: Yes, several procedural adjustments can be beneficial:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use a Slight Excess of Aryl Halide: Using a slight excess of this compound can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.
-
Rigorous Degassing: As oxygen is a primary culprit in one of the homocoupling pathways, thorough degassing of all solvents and the reaction vessel is one of the most effective preventative measures. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen for an extended period.[1]
Data Presentation
The following table summarizes the effect of different bases on the yield of the desired cross-coupled product in a Suzuki reaction, which can be indicative of the extent of side reactions like homocoupling.
Table 1: Effect of Various Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | NaOH | DMF/H₂O (1:1) | 80 | 60 | 70 | [6] |
| 2 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 10 | 98 | [6] |
| 3 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 15 | 95 | [6] |
| 4 | Cs₂CO₃ | DMF/H₂O (1:1) | 80 | 20 | 92 | [6] |
| 5 | NaOAc | DMF/H₂O (1:1) | 80 | 60 | 65 | [6] |
| 6 | Et₃N | DMF/H₂O (1:1) | 80 | 60 | 50 | [6] |
| Reaction Conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Bromide [3]
-
Reaction Setup: To a round-bottom flask or a microwave process vial, add the aryl bromide (e.g., 4-bromoacetophenone, 1.0 mmol), the desired arylboronic acid (1.2 mmol), a base (e.g., KOH, 2.0 mmol), and a phase-transfer catalyst if using an aqueous system (e.g., tetrabutylammonium bromide (TBAB), 0.6 mmol).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by evacuating and backfilling with an inert gas (argon or nitrogen) at least three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 10 mL of water or a dioxane/water mixture). Finally, add the palladium catalyst (e.g., a novel pyridine-based Pd(II)-complex, 0.25 mol%).
-
Reaction: Heat the reaction mixture with vigorous stirring. For thermal heating, reflux for the desired time. For microwave irradiation, heat to 100-160 °C for a shorter duration (e.g., 5-15 minutes).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Note on Adapting for this compound:
-
A weaker base such as K₂CO₃ or K₃PO₄ is recommended to prevent hydrolysis of the acetoxy group.
-
The optimal temperature and reaction time should be determined experimentally, starting with a lower temperature (e.g., 80 °C) and monitoring for both product formation and potential decomposition or side reactions.
References
- 1. reddit.com [reddit.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Validation of 4-Acetoxy-4'-bromobiphenyl: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity validation of 4-Acetoxy-4'-bromobiphenyl, a key intermediate in organic synthesis.[1] The following sections detail experimental protocols and present comparative data to aid in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[2][3] Its application is particularly suited for non-volatile and thermally unstable compounds, making it an ideal choice for many active pharmaceutical ingredients (APIs) and intermediates.[4]
Hypothetical HPLC Protocol for this compound
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC system with UV detector[5] |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | ~254 nm (based on UV spectrum of similar biphenyls)[5] |
| Injection Volume | 10 µL[5] |
| Sample Preparation | Dissolve sample in the initial mobile phase composition. |
A diode array detector (DAD) can be employed to confirm peak purity by comparing spectra across the peak.[5] Quantification is based on the peak area at the wavelength of maximum absorbance.[5]
Experimental Workflow for HPLC Purity Validation
The general workflow for assessing the purity of a compound like this compound using HPLC is outlined below.
Alternative Purity Validation Methods
While HPLC is a robust method, other techniques offer orthogonal approaches to purity assessment, which is crucial for a comprehensive understanding of a compound's purity profile.[6]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[4][7] For compounds that can be vaporized without decomposition, GC often provides higher separation efficiency and faster analysis times compared to HPLC.[4][8]
-
Applicability to this compound: The suitability of GC depends on the thermal stability of the acetoxy group. If the compound is prone to degradation at the high temperatures required for GC analysis, HPLC would be the preferred method.[4][9]
-
Detection: Flame Ionization Detection (FID) is a common and sensitive detector for organic compounds, while Mass Spectrometry (GC-MS) provides definitive identification of impurities.[7][10]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative purity assessment.[11] It is often used for reaction monitoring and preliminary purity checks.
-
Methodology: A sample is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components.
-
Advantages: Low cost, high throughput, and the ability to analyze multiple samples simultaneously.
-
Limitations: Primarily qualitative, with lower resolution and sensitivity compared to HPLC and GC.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful and versatile technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[6][12] It provides a direct measure of purity against a certified internal standard.[12]
-
Principle: The purity is calculated based on the ratio of the integrals of specific signals from the analyte and a known amount of an internal standard.[12]
-
Advantages: As a spectroscopic method, it is orthogonal to chromatographic techniques, providing an independent assessment of purity.[6] It can also detect and quantify impurities that may not be observable by other methods.[6]
Comparative Analysis of Purity Validation Methods
The choice of analytical method depends on various factors, including the properties of the analyte, the required level of accuracy, and available instrumentation.
Table 2: Comparison of Analytical Methods for Purity Validation
| Feature | HPLC | GC | TLC | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Liquid-solid partitioning | Nuclear magnetic resonance |
| Applicability | Non-volatile, thermally (un)stable compounds[4] | Volatile, thermally stable compounds[4][7] | Wide range of compounds | Soluble compounds with NMR-active nuclei |
| Resolution | High | Very High | Low to Moderate | N/A (spectroscopic) |
| Quantification | Relative (Area %) or Absolute (with standard) | Relative (Area %) or Absolute (with standard) | Semi-quantitative at best | Absolute (with internal standard)[12] |
| Speed | 10-60 min per run[7][9] | Minutes to seconds per run[7][9] | Fast (for qualitative screening) | Relatively fast per sample |
| Cost | High (instrumentation and solvents)[7][9] | Moderate to High (instrumentation)[7][9] | Low | High (instrumentation) |
| Primary Use | Quantitative purity, impurity profiling | Residual solvents, volatile impurities[4] | Reaction monitoring, qualitative checks | Absolute purity determination, structural elucidation |
Logical Relationships and Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate purity validation method for a small organic molecule like this compound.
Conclusion
For the purity validation of this compound, HPLC stands out as a highly suitable and robust method, particularly given the potential thermal lability of the acetoxy group. It offers high resolution for separating impurities and reliable quantification.
However, for a comprehensive purity assessment, employing an orthogonal method is highly recommended. qNMR is an excellent choice for determining absolute purity and providing structural information, complementing the chromatographic data from HPLC. GC may be a viable, faster alternative if the compound proves to be sufficiently volatile and thermally stable. Finally, TLC remains a valuable tool for rapid, qualitative checks throughout the synthesis and purification process. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources.
References
- 1. This compound | 84244-98-4 | Benchchem [benchchem.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. advion.com [advion.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-Acetoxy-4'-bromobiphenyl and 4-bromo-4'-hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Acetoxy-4'-bromobiphenyl and 4-bromo-4'-hydroxybiphenyl, two structurally related biphenyl derivatives of significant interest in organic synthesis and medicinal chemistry. The presence of a protected hydroxyl group (acetate) versus a free hydroxyl group can significantly influence the outcome and conditions of common synthetic transformations. This document outlines their comparative performance in key cross-coupling reactions, supported by illustrative experimental data, and provides detailed experimental protocols.
Introduction to the Compounds
This compound and 4-bromo-4'-hydroxybiphenyl are both valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients and liquid crystals. Their utility often stems from the reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. However, the functional group at the 4-position introduces a key variable that can affect the electronic properties of the aromatic system and necessitate different reaction strategies.
The free hydroxyl group in 4-bromo-4'-hydroxybiphenyl is a strong electron-donating group through resonance, which can increase the electron density of the aromatic ring system. While this can sometimes facilitate the oxidative addition step in some cross-coupling reactions, the acidic proton of the hydroxyl group often requires the use of a strong base and can lead to side reactions or catalyst deactivation. In contrast, the acetoxy group in this compound serves as a protected form of the hydroxyl group. The electron-donating ability of the oxygen is somewhat attenuated by the electron-withdrawing acetyl group, which can modulate the reactivity of the C-Br bond. The protected nature of the acetoxy group circumvents the issues associated with the acidic proton of the free hydroxyl.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide in this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups can enhance the rate of oxidative addition, the often rate-determining step of the catalytic cycle. Conversely, strong electron-donating groups can sometimes hinder this step. In the case of 4-bromo-4'-hydroxybiphenyl, the free hydroxyl group can complicate the reaction by reacting with the base, potentially affecting the catalyst and the boronic acid partner. The use of a protected hydroxyl, as in this compound, can therefore offer a more controlled reaction.
Based on studies of analogous compounds, such as 4-bromophenol and 4-bromoanisole, we can infer the likely reactivity differences between our two target compounds. The following table presents illustrative data for a Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Entry | Aryl Bromide | Product | Conditions | Yield (%) |
| 1 | This compound | 4-Acetoxy-4'-phenylbiphenyl | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12h | ~90% |
| 2 | 4-bromo-4'-hydroxybiphenyl | 4-Hydroxy-4'-phenylbiphenyl | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 100 °C, 18h | ~75% |
This data is illustrative and based on typical yields for similar substrates.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the electronic properties of the aryl bromide play a crucial role. The free hydroxyl group of 4-bromo-4'-hydroxybiphenyl can interfere with the strong bases typically used in this reaction. Protecting the hydroxyl group as an acetate allows for a cleaner reaction with a broader range of amines and reaction conditions.
The following table provides an illustrative comparison of the two compounds in a Buchwald-Hartwig amination with aniline, based on the reactivity of similar substrates.
| Entry | Aryl Bromide | Product | Conditions | Yield (%) |
| 1 | This compound | 4-Acetoxy-4'-(phenylamino)biphenyl | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 24h | ~85% |
| 2 | 4-bromo-4'-hydroxybiphenyl | 4-Hydroxy-4'-(phenylamino)biphenyl | Pd₂(dba)₃, RuPhos, K₃PO₄, t-BuOH, 100 °C, 24h | ~60% |
This data is illustrative and based on typical yields for similar substrates.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-bromo-4'-hydroxybiphenyl with Aniline
Materials:
-
4-bromo-4'-hydroxybiphenyl (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.1 mmol)
-
tert-Butanol (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add 4-bromo-4'-hydroxybiphenyl and tert-butanol.
-
Add aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Detecting Impurities in 4-Acetoxy-4'-bromobiphenyl: A Guide to NMR Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the structural elucidation and purity assessment of pharmaceutical intermediates like 4-Acetoxy-4'-bromobiphenyl. This guide provides a comparative analysis of the NMR spectra of this compound and its potential impurities, supported by detailed experimental protocols and data presentation to facilitate accurate impurity identification.
The synthesis of this compound typically involves the acetylation of 4'-bromo-[1,1'-biphenyl]-4-ol. This process can lead to the presence of unreacted starting materials, residual reagents, or byproducts in the final product. Identifying and quantifying these impurities is crucial for quality control and to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Comparative NMR Spectral Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common process-related impurities. Please note that the chemical shifts for this compound are predicted based on its structure, as publicly available experimental spectra are limited. The data for the impurities are based on available experimental data. All shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Functional Group/Proton Environment | Predicted/Experimental ¹H Chemical Shift (ppm) | Predicted/Experimental ¹³C Chemical Shift (ppm) |
| This compound (Product) | Acetyl group (-COCH₃) | ~2.3 (s, 3H) | ~21.0 (CH₃), ~169.0 (C=O) |
| Aromatic protons | ~7.2-7.8 (m, 8H) | ~121-150 | |
| 4'-Bromo-[1,1'-biphenyl]-4-ol (Starting Material) | Phenolic proton (-OH) | Variable, typically broad signal | - |
| Aromatic protons | ~6.9-7.6 (m, 8H) | ~116-158 | |
| 4-Bromobiphenyl (Precursor) | Aromatic protons | ~7.3-7.6 (m, 9H) | ~121-140 |
| Acetic Anhydride (Reagent) | Methyl protons (-COCH₃) | ~2.2 (s, 6H) | ~22.5 (CH₃), ~167.5 (C=O) |
| Acetic Acid (Byproduct) | Methyl protons (-CH₃) | ~2.1 (s, 3H) | ~20.8 (CH₃) |
| Carboxylic acid proton (-COOH) | ~11.5 (br s, 1H) | ~177.5 (C=O) |
Note: Chemical shifts are dependent on the solvent and concentration. The data presented here are typical values.
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard can be added to the sample.
NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Workflow for Impurity Identification
The following diagram illustrates the logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity identification.
By comparing the acquired NMR spectra of the this compound sample with the reference data, researchers can confidently identify the presence of key process-related impurities. The integration of signals in the ¹H NMR spectrum can be used to quantify the amount of each impurity relative to the main product, providing a comprehensive purity profile of the synthesized compound. This analytical approach is indispensable for maintaining high standards of quality and consistency in pharmaceutical manufacturing.
Comparing Suzuki coupling efficiency of different bromobiphenyl derivatives
A Comparative Guide to the Suzuki Coupling Efficiency of Bromobiphenyl Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The efficiency of this palladium-catalyzed carbon-carbon bond formation is highly dependent on the structure of the coupling partners. This guide provides a comparative analysis of the Suzuki coupling efficiency of different bromobiphenyl derivatives, namely 2-bromobiphenyl, 3-bromobiphenyl, and 4-bromobiphenyl, with phenylboronic acid as the coupling partner. The insights and data presented herein are collated from various scientific sources to facilitate substrate selection and reaction optimization.
Influence of Bromine Position on Coupling Efficiency
The position of the bromine atom on the biphenyl scaffold significantly influences the steric and electronic environment of the reaction center, thereby affecting the efficiency of the Suzuki coupling reaction.
-
2-Bromobiphenyl: The ortho-position of the bromine atom introduces significant steric hindrance. This bulkiness can impede the initial oxidative addition of the palladium catalyst to the carbon-bromine bond, which is a critical step in the catalytic cycle.[1][2] Consequently, the reaction often requires more specialized and bulky phosphine ligands, higher temperatures, or longer reaction times to achieve satisfactory yields.[3][4]
-
3-Bromobiphenyl: With the bromine atom in the meta-position, steric hindrance is substantially reduced compared to the ortho-isomer. The electronic effects of the second phenyl ring are less pronounced at this position, leading to reactivity that is generally intermediate between the ortho- and para-isomers.
-
4-Bromobiphenyl: The para-position of the bromine atom presents the least steric hindrance, allowing for easier access of the palladium catalyst. This generally results in higher reaction rates and yields under standard Suzuki coupling conditions.[5][6]
Quantitative Data Comparison
The following table summarizes representative experimental data for the Suzuki coupling of bromobiphenyl isomers with phenylboronic acid. It is important to note that this data is compiled from different studies and the reaction conditions are not identical. Therefore, this table should be used as a guide to the relative reactivity and typical conditions rather than a direct quantitative comparison.
| Bromobiphenyl Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromobiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-85 |
| 3-Bromobiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Bromobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | >95[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below are representative experimental protocols for the coupling of each bromobiphenyl isomer with phenylboronic acid.
Protocol 1: Suzuki Coupling of 2-Bromobiphenyl
This protocol is designed to overcome the steric hindrance associated with the ortho-substituted substrate by using a bulky electron-rich phosphine ligand (SPhos).
Materials:
-
2-Bromobiphenyl (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobiphenyl, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the flask.
-
The mixture is stirred and heated to 100 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Bromobiphenyl
This protocol employs a standard and widely used catalyst system for Suzuki couplings.
Materials:
-
3-Bromobiphenyl (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve 3-bromobiphenyl, phenylboronic acid, and sodium carbonate in the toluene/ethanol/water solvent mixture.
-
Purge the solution with an inert gas (argon or nitrogen) for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography.
Protocol 3: Suzuki Coupling of 4-Bromobiphenyl
This protocol represents a typical procedure for a non-sterically hindered aryl bromide.
Materials:
-
4-Bromobiphenyl (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
A mixture of 4-bromobiphenyl, phenylboronic acid, and potassium carbonate is placed in a reaction vessel.
-
1,4-Dioxane and water are added, and the mixture is degassed by bubbling argon through it for 20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) is added, and the vessel is sealed.
-
The reaction mixture is heated at 100 °C for 12 hours with vigorous stirring.
-
After cooling to ambient temperature, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
Low yields in Suzuki coupling reactions can often be attributed to several factors:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored properly to avoid oxidation.[6]
-
Reagent Quality: Boronic acids can degrade over time; using fresh or properly stored reagents is crucial. The base should be finely powdered and dry.[6]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical.[6]
-
Side Reactions: Undesirable side reactions like debromination can occur at excessively high temperatures.[5]
For sterically hindered substrates like 2-bromobiphenyl, consider screening different bulky and electron-rich ligands (e.g., Buchwald or Herrmann-type phosphines) and optimizing the base and solvent system to improve yields.[1][3]
References
Validating the Structure of 4-Acetoxy-4'-bromobiphenyl: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of 4-Acetoxy-4'-bromobiphenyl using mass spectrometry. Due to the limited availability of direct experimental mass spectral data for this compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This is compared with experimental data for the closely related and commercially available compound, 4-bromobiphenyl. This approach allows for a robust, data-driven validation of the target structure.
Comparative Mass Spectral Data
The following table summarizes the predicted key mass spectral fragments for this compound and the experimentally observed fragments for 4-bromobiphenyl. The presence of bromine results in a characteristic M+2 isotope peak for bromine-containing fragments.
| Compound | Molecular Weight ( g/mol ) | m/z (Fragment) | Predicted/Observed Abundance | Interpretation |
| This compound (Predicted) | 291.14 | 290/292 | Moderate | Molecular ion peak ([M]⁺) |
| 248/250 | High | Loss of ketene (CH₂=C=O) from the molecular ion | ||
| 169 | Moderate | [C₁₂H₉]⁺ - Biphenyl cation radical | ||
| 152 | Moderate | Loss of Br from the [M-CH₂CO]⁺ fragment | ||
| 43 | High | Acetyl cation ([CH₃CO]⁺) | ||
| 4-bromobiphenyl (Experimental) [1][2][3][4] | 233.10 | 232/234 | High | Molecular ion peak ([M]⁺) |
| 153 | Moderate | Loss of Br from the molecular ion | ||
| 152 | High | Loss of HBr from the molecular ion | ||
| 76 | Moderate | [C₆H₄]⁺ fragment |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is predicted to follow key pathways characteristic of aromatic esters and halogenated compounds. The initial ionization will form the molecular ion, which will then undergo fragmentation through two primary routes: the loss of a neutral ketene molecule and the cleavage of the ester bond to form an acetyl cation.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow for Mass Spectrometry Analysis
The validation of this compound's structure by mass spectrometry typically involves gas chromatography for separation followed by mass spectrometry for detection and fragmentation analysis.
Caption: General workflow for GC-MS analysis of small molecules.
Experimental Protocols
A general protocol for the analysis of biphenyl compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for the specific instrumentation and analytical requirements.
Objective: To acquire the mass spectrum of this compound and potential alternatives for structural validation.
Materials:
-
This compound (synthesized or acquired)
-
4-bromobiphenyl (as a reference compound)
-
High-purity volatile solvent (e.g., dichloromethane, ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS, DB-5MS)
-
Microsyringe for sample injection
-
Vials with septa
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of each compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent.
-
Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.
-
If necessary, filter the solutions through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Instrumentation and Conditions: [5][6]
-
Injector:
-
Temperature: 250-280 °C
-
Mode: Splitless or split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final Hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak of interest.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained mass spectrum of the synthesized this compound with the predicted fragmentation pattern and the experimental spectrum of 4-bromobiphenyl.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) to search for matching spectra, although a direct match for the target compound may not be available.
-
The structural validation of this compound via mass spectrometry relies on a careful analysis of its fragmentation pattern. By predicting the expected fragments based on its chemical structure and comparing them with the known fragmentation of a similar compound, 4-bromobiphenyl, researchers can confidently confirm the identity of the synthesized molecule. The provided protocols and diagrams offer a comprehensive framework for conducting and interpreting these essential experiments in a drug discovery and development setting.
References
- 1. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Bromobiphenyl(92-66-0) MS spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 4-Acetoxy-4'-bromobiphenyl
The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. For 4-Acetoxy-4'-bromobiphenyl, a crucial building block in the synthesis of various biologically active molecules, ensuring high purity is paramount. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and the conventional High-Performance Liquid Chromatography (HPLC) method for purity assessment, supported by detailed experimental protocols and illustrative data.
Principles of Purity Analysis
Quantitative NMR (qNMR): A Primary Method
Quantitative NMR stands out as a primary analytical method, meaning it determines the purity of a substance without the need for a specific reference standard of the same compound.[1][2] The fundamental principle of ¹H qNMR lies in the direct proportionality between the integrated area of a specific proton signal in the NMR spectrum and the number of nuclei (protons) contributing to that signal.[3][4] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard (of known purity), the absolute purity of the analyte can be calculated using the following relationship:
Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
Purity : Purity of the standard
This technique provides a direct measure of the mass fraction of the analyte in the sample, offering a high degree of accuracy.[3]
High-Performance Liquid Chromatography (HPLC): A Comparative Method
HPLC is a powerful separation technique that is widely used for purity determination in the pharmaceutical industry.[5] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.[2] For purity analysis, a detector, typically UV-Vis, measures the response of each compound as it elutes from the column.
Purity is most commonly assessed using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[5] While highly sensitive to trace impurities, this method is inherently relative. Its accuracy relies on the assumption that all impurities have a similar detector response factor to the main compound at the chosen wavelength.[2] Significant discrepancies can arise if impurities are non-chromophoric or have vastly different extinction coefficients.
Visualizing the Workflow: qNMR Purity Assessment
The following diagram outlines the typical workflow for determining the purity of this compound using qNMR with an internal standard.
Detailed Experimental Protocols
Protocol 1: qNMR Purity Assay of this compound
-
Objective: To determine the absolute purity of a this compound sample.
-
Materials:
-
This compound (Analyte)
-
Maleic Acid (Internal Standard, Certified >99.5% purity)
-
DMSO-d₆ (Deuterated solvent)
-
High-precision analytical balance (±0.01 mg)
-
5 mm NMR tubes
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 15 mg of this compound and 5 mg of maleic acid into a clean vial.[6] Record the exact weights.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument Parameters (400 MHz Spectrometer): [6][7]
-
Pulse Program: Standard single 90° pulse (e.g., Bruker 'zg30')
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, approximately 5 times the longest T₁).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): 16 (increase for higher signal-to-noise if needed).
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Manually perform phase correction and baseline correction to ensure a flat baseline across the spectrum.
-
Signal Selection:
-
Analyte: Integrate a well-resolved aromatic proton signal from this compound that does not overlap with other signals.
-
Standard: Integrate the olefinic proton signal of maleic acid (~6.2 ppm).
-
-
Use the qNMR equation to calculate the purity.
-
Protocol 2: HPLC Purity Assay of this compound
-
Objective: To determine the purity of a this compound sample by area percent.
-
Instrumentation & Materials:
-
Procedure:
-
Standard/Sample Preparation: Prepare a solution of this compound in the sample solvent at a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
-
Data Processing:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Head-to-Head Comparison: qNMR vs. HPLC
The choice of analytical technique depends on the specific requirements of the purity assessment. The diagram and table below summarize the key differences.
Table 1: Comparison of Performance Characteristics
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[2] | Comparative method based on physical separation and subsequent detection. |
| Accuracy | High; provides an absolute purity value independent of impurity structure.[3] | High, but can be compromised by the response factors of impurities if not corrected.[5] |
| Precision | Excellent, with Relative Standard Deviation (RSD) typically <1%.[1] | Very good, with low RSD, but depends on instrument performance. |
| Reference Standard | Requires a certified internal standard of a different, stable compound (e.g., maleic acid).[1] | Area percent method requires no standard, but accurate quantification of impurities requires specific reference standards for each.[5] |
| Sample Throughput | Lower; requires longer acquisition times for high precision. | Higher; amenable to automation with autosamplers for large sample sets. |
| Destructiveness | Non-destructive; sample can be recovered.[4] | Destructive; sample is consumed and diluted. |
| Impurity Detection | Detects all proton-containing species, including residual solvents and water. | Typically detects compounds with a UV chromophore; may miss non-absorbing impurities. |
Illustrative Data and Interpretation
To demonstrate a practical comparison, a hypothetical batch of this compound was analyzed using both methods.
Table 2: Hypothetical Purity Assessment Results
| Analytical Method | Purity Value (%) | Standard Deviation (n=3) | Notes on Impurities Detected |
| qNMR | 98.6% | 0.15% | Quantified 0.8% residual ethyl acetate and 0.6% of an unknown related substance. |
| HPLC (Area %) | 99.4% | 0.08% | Detected 0.6% of the same unknown related substance. Residual solvent not detected by UV. |
In this illustrative case, qNMR provides a lower, more accurate purity value of 98.6%. The discrepancy of 0.8% arises because HPLC with UV detection is blind to the residual ethyl acetate, which lacks a strong chromophore at 254 nm. qNMR, by contrast, universally detects all proton-containing molecules, providing a more complete and accurate mass balance.[10] This highlights the orthogonal nature of the two techniques and the strength of qNMR in providing an absolute purity assessment that captures a wider range of potential impurities.
Conclusion
Both qNMR and HPLC are powerful techniques for assessing the purity of this compound.
-
HPLC is an excellent method for routine quality control, offering high throughput and exceptional sensitivity for detecting trace levels of known, chromophoric impurities. It is ideal for monitoring reaction progress and stability studies.
-
qNMR serves as a superior primary method for providing an accurate, absolute purity value.[11] It is particularly valuable for the certification of reference materials, for characterizing final APIs where a complete mass balance is required, and for quantifying impurities (like residual solvents) that are invisible to other techniques.[10]
For comprehensive characterization and in regulatory submissions, employing both techniques provides an orthogonal and robust assessment of the true purity of this compound.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. chromtech.net.au [chromtech.net.au]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to the Reactivity of Aryl Bromides and Iodides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides an objective comparison of the reactivity of aryl bromides versus aryl iodides in key cross-coupling reactions, supported by experimental data and detailed protocols.
The Fundamental Basis of Reactivity: Bond Strength and Oxidative Addition
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][2] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is the weakest among the common aryl halides, making it more susceptible to cleavage during the initial and often rate-determining step of the catalytic cycle: oxidative addition.[1][3][4] In this step, the palladium(0) catalyst inserts into the C-X bond, forming a palladium(II) intermediate.[4][5]
Table 1: Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond | BDE (kJ/mol) |
| C-I | ~272 |
| C-Br | ~332 |
| C-Cl | ~397 |
| C-F | ~522 |
Data sourced from various studies and represents approximate values for a phenyl halide.[6][7]
The lower BDE of the C-I bond translates to a lower activation energy for the oxidative addition step, leading to faster reaction rates compared to aryl bromides under identical conditions.[1][8]
Reactivity in Key Cross-Coupling Reactions: A Data-Driven Comparison
The superior reactivity of aryl iodides is a consistent theme across various palladium-catalyzed cross-coupling reactions. However, the practical choice between an aryl iodide and an aryl bromide often involves a trade-off between reactivity and the cost and availability of the starting materials, with aryl bromides being generally more accessible and less expensive.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used cross-coupling reactions.[11] Experimental data consistently demonstrates the higher reactivity of aryl iodides.
Table 2: Comparison of Aryl Iodide vs. Aryl Bromide in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Conditions | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | WEB, RT | 0.5 | 95 | [12] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | WEB, RT | 1 | 92 | [12] |
| 3 | Iodobenzene | Phenylboronic acid | Pd-BS-MCM-41 | Water, 80 °C | 0.25 | 98 | [13] |
| 4 | Bromobenzene | Phenylboronic acid | Pd-BS-MCM-41 | Water, 80 °C | 0.5 | 95 | [13] |
While both substrates can provide excellent yields, aryl iodides often react faster and may require lower catalyst loadings or milder conditions.[13] However, some studies have shown that with highly active catalyst systems, the difference in yield between aryl bromides and iodides can be minimal, although reaction times for iodides are generally shorter.[14] Interestingly, at lower temperatures (~50 °C) with traditional Pd/PPh₃ systems, aryl iodides have been observed to be surprisingly less reactive than their bromide counterparts, a phenomenon attributed to the complex interplay of catalyst speciation and reaction mechanism.[15]
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, aryl iodides are generally more reactive than aryl bromides.
Table 3: Comparison of Aryl Iodide vs. Aryl Bromide in Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst System | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂/PEG-400 | 100 °C | 0.5 | 95 | [16] |
| 2 | Bromobenzene | Styrene | Pd(OAc)₂/PEG-400 | 100 °C | 2 | 92 | [16] |
Kinetic studies have indicated that for reactive aryl iodides, the rate-determining step in the Heck reaction may not be the oxidative addition but rather a subsequent step in the catalytic cycle.[17][18] In contrast, for less reactive aryl bromides, the oxidative addition can be more influential on the overall reaction rate.[17]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While the general reactivity trend of Ar-I > Ar-Br holds for the oxidative addition step, the overall efficiency of the Buchwald-Hartwig reaction can be more nuanced.[19]
Table 4: General Reactivity Observations in Buchwald-Hartwig Amination
| Aryl Halide | General Reactivity | Notes | Reference |
| Aryl Iodide | Generally reactive | Can be prone to catalyst inhibition by the generated iodide anion, sometimes leading to slower overall reactions than bromides.[19][20] | [19][20] |
| Aryl Bromide | Highly effective | Often considered the "sweet spot" for reactivity and practicality in many Buchwald-Hartwig aminations.[19][20] | [19][20] |
The iodide anion generated during the reaction can sometimes act as a catalyst inhibitor, which can make aryl bromides more reliable substrates in certain cases.[20] The development of specialized ligands has enabled the efficient coupling of a wide range of aryl bromides and even chlorides.[21]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, synthesized from various literature procedures.[5][11][12] Researchers should optimize these conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, dioxane, THF/water mixture; 5-10 mL) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 0.5-5 mol%) and any necessary ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (room temperature to 120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), base (e.g., triethylamine, K₂CO₃, NaOAc; 1.5-2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂; 1-5 mol%) with a suitable ligand if necessary (e.g., PPh₃, P(o-tolyl)₃).
-
Solvent Addition and Degassing: Add a degassed solvent (e.g., DMF, NMP, acetonitrile; 5-10 mL). If using a Schlenk flask, degas the mixture by evacuating and backfilling with an inert gas.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-140 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Filter off any solids and dilute the filtrate with water. Extract with an organic solvent. Wash the combined organic extracts with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purification: Purify the residue by flash chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (0.5-2 mol%), ligand (if not using a pre-catalyst), and base (e.g., NaOtBu, K₃PO₄, LiHMDS; 1.2-1.5 mmol). Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF; 5-10 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.
-
Workup: After the reaction is complete, cool to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite®, washing with additional solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Visualizing the Process and Influencing Factors
To better understand the underlying principles of these reactions, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and the key factors influencing the reactivity of aryl halides.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Key factors influencing the reactivity of aryl halides in cross-coupling.
Conclusion
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 8. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 9. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the FT-IR Characterization of 4-Acetoxy-4'-bromobiphenyl
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy characterization of 4-Acetoxy-4'-bromobiphenyl against its common precursors, 4-hydroxybiphenyl and 4-bromobiphenyl. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural confirmation of the target compound.
Performance Comparison: Identifying Key Spectral Features
The primary goal of using FT-IR spectroscopy in the analysis of this compound is to confirm the presence of the key acetoxy functional group and the absence of the precursor's hydroxyl group. The comparison with starting materials is crucial for verifying the success of an acetylation reaction.
The FT-IR spectrum of this compound is distinguished by the prominent vibrational bands of the ester group. In contrast, the spectrum of 4-hydroxybiphenyl is dominated by a broad hydroxyl (O-H) stretching band, which should be absent in the final product. 4-Bromobiphenyl serves as a baseline reference for the core biphenyl and C-Br vibrations.
Key Differentiators:
-
Appearance of Ester Bands: The most telling evidence for the formation of this compound is the appearance of a strong carbonyl (C=O) stretching band around 1765 cm⁻¹ and a strong C-O stretching band around 1200 cm⁻¹.
-
Disappearance of Hydroxyl Band: Successful acetylation of 4-hydroxybiphenyl results in the complete disappearance of the broad O-H stretching band typically observed between 3600-3200 cm⁻¹.
-
Core Biphenyl Structure: All three compounds exhibit characteristic absorptions for the biphenyl framework, including aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region.
Quantitative Data Summary
The following table summarizes the principal FT-IR absorption frequencies for this compound and its related compounds. This data allows for a direct comparison to confirm the structural transformation.
| Functional Group | This compound (Expected, cm⁻¹) | 4-Hydroxybiphenyl (Observed, cm⁻¹)[1][2][3] | 4-Bromobiphenyl (Observed, cm⁻¹)[4][5][6] | Vibrational Mode |
| Hydroxyl (O-H) | Absent | ~3300 (Broad, Strong) | Absent | Stretching |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | ~3100-3000 | Stretching |
| Ester Carbonyl (C=O) | ~1765 (Very Strong) | Absent | Absent | Stretching |
| Aromatic C=C | ~1600, ~1500, ~1480 | ~1610, ~1500, ~1485 | ~1580, ~1480 | Ring Stretching |
| Ester C-O | ~1200 (Strong), ~1015 (Medium) | ~1220 (Phenolic C-O) | Absent | Stretching |
| Aromatic C-H Bending | ~830 (para-disubstituted) | ~835 (para-disubstituted) | ~825 (para-disubstituted) | Out-of-plane Bending |
| Carbon-Bromine (C-Br) | ~600-500 | Absent | ~600-500 | Stretching |
Experimental Protocols
Methodology: FT-IR Spectroscopy using Attenuated Total Reflectance (ATR)
This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample like this compound using an ATR accessory, which is a common and convenient method requiring minimal sample preparation.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory (e.g., with a diamond or germanium crystal) are clean and properly aligned.
-
Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount (typically 1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure using the torque knob to ensure firm and uniform contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Set the desired spectral range (e.g., 4000 to 400 cm⁻¹).
-
Select the number of scans to be co-added (typically 16 or 32 scans for a good signal-to-noise ratio) and the spectral resolution (e.g., 4 cm⁻¹).
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.
-
Use the software tools to identify and label the wavenumbers of the significant absorption peaks.
-
Compare the obtained peak positions with the expected values in the reference table to confirm the compound's identity.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample powder from the ATR crystal using a soft, dry tissue or a cotton swab lightly moistened with a suitable solvent (e.g., isopropanol or ethanol).
-
Wipe the crystal clean and dry before analyzing the next sample.
-
Workflow Visualization
The logical workflow for the characterization of this compound via FT-IR is depicted below. This process highlights the key stages from sample handling to final structural confirmation.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Hydroxybiphenyl [webbook.nist.gov]
- 4. 4-Bromobiphenyl(92-66-0) IR Spectrum [chemicalbook.com]
- 5. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Benchmarking the synthesis of 4-Acetoxy-4'-bromobiphenyl against literature methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 4-Acetoxy-4'-bromobiphenyl with Supporting Experimental Data.
This guide provides a comprehensive analysis of common literature methods for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and functional materials. We present a comparative summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow to aid researchers in selecting the most efficient and suitable method for their applications.
Comparison of Synthetic Methods for 4-bromo-4'-hydroxybiphenyl
The synthesis of this compound is typically achieved in a two-step process, beginning with the formation of the precursor 4-bromo-4'-hydroxybiphenyl, followed by its acetylation. The choice of synthetic route for the biphenyl core significantly impacts the overall efficiency of the process. Below is a comparison of three common methods for the synthesis of 4-bromo-4'-hydroxybiphenyl.
| Method | Description | Reported Yield (%) | Reaction Time | Purity | Key Considerations |
| Direct Bromination | Electrophilic aromatic substitution on 4-phenylphenol using a brominating agent. | 32-34%[1][2] | Varies | Moderate | Low selectivity can lead to the formation of polybrominated byproducts, requiring extensive purification.[2] |
| Gomberg-Bachmann Reaction | A free-radical aromatic coupling reaction between a diazonium salt (from 4-bromoaniline) and benzene. | 34-35%[3] | Several hours | Moderate | Generally low yields and the use of diazonium salts which can be unstable.[4] |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-bromophenol) and an arylboronic acid (e.g., 4-hydroxyphenylboronic acid). | >90%[5] | 20 hours[6] | High | Offers high yields and selectivity under relatively mild conditions. Requires a palladium catalyst and specific ligands.[6][7] |
Based on the literature data, the Suzuki coupling reaction offers the most promising route to 4-bromo-4'-hydroxybiphenyl, with significantly higher yields compared to direct bromination and the Gomberg-Bachmann reaction.
Experimental Protocols
Benchmark Method: Synthesis of this compound via Suzuki Coupling and Acetylation
This protocol is presented as the benchmark method due to the high yield and purity achievable through the Suzuki coupling for the synthesis of the biphenyl precursor.
Step 1: Synthesis of 4-bromo-4'-hydroxybiphenyl via Suzuki Coupling
This protocol is adapted from the synthesis of 4,4'-dihydroxybiphenyl.[6]
Materials:
-
4-bromophenol
-
4-hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 4-bromophenol (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 ratio).
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-4'-hydroxybiphenyl.
Step 2: Acetylation of 4-bromo-4'-hydroxybiphenyl
This protocol is a general method for the O-acetylation of phenols.[8][9]
Materials:
-
4-bromo-4'-hydroxybiphenyl (from Step 1)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-4'-hydroxybiphenyl (1.0 eq) in dry pyridine under an inert atmosphere.
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the benchmark synthesis of this compound.
Logical Pathway for Method Selection
The decision-making process for selecting an optimal synthetic route can be visualized as follows:
References
- 1. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 2. This compound | 84244-98-4 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 4-Acetoxy-4'-bromobiphenyl Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the reaction kinetics for the Suzuki coupling of 4-Acetoxy-4'-bromobiphenyl, a key transformation in the synthesis of various biologically active molecules and advanced materials. Due to the limited availability of direct kinetic data for this specific substrate, this guide draws upon data from closely related aryl bromides to provide a predictive and comparative framework.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is paramount in dictating the rate and efficiency of the Suzuki-Miyaura coupling. The following tables summarize kinetic data and yields for Suzuki coupling reactions of aryl bromides structurally similar to this compound, offering insights into expected performance.
Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| 4-Bromoacetophenone | Pd(OAc)₂ (0.02) / SPhos (0.04) | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | High (not specified) | Not specified |
| 4-Bromoanisole | Pd/HPS | NaOH | Not specified | 60 | Not specified | High (not specified) | Not specified |
| 4-Bromonitrobenzene | Pd–polymer hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 70 | 6 | >80 (conversion) | 3343 |
| 4-Bromoaniline | Pd–polymer hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 70 | 10 | Moderate | Slower than 4-bromonitrobenzene |
| General Aryl Bromide | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | Not specified |
Data synthesized from multiple sources for comparative purposes.[1][2][3][4]
Table 2: Effect of Temperature on the Suzuki Coupling of 4-Bromoacetophenone
| Temperature (°C) | Conversion (%) |
| 100 | 72 |
| 120 | 85 |
| 140 | 100 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported Pd catalyst (0.25 mol%), Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours.[5][6]
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable kinetic data. The following is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
-
Internal standard (for chromatographic analysis)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Heated oil bath with a temperature controller
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Initiation and Monitoring: Place the Schlenk tube in the preheated oil bath and start vigorous stirring. At specified time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the withdrawn aliquot with a suitable solution (e.g., water or a saturated ammonium chloride solution) to stop the reaction. Extract the organic components with a solvent like ethyl acetate, add an internal standard, and dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the prepared sample by GC or HPLC to determine the concentration of the starting material and the product.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate of the reaction can be determined from the initial slope of this curve.
Visualizing the Reaction Pathway and Workflow
To better understand the mechanistic steps and the experimental process, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a kinetic study of Suzuki coupling.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Acetoxy-4'-bromobiphenyl
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical reagents are paramount to ensuring a safe working environment and protecting the ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Acetoxy-4'-bromobiphenyl, a halogenated biphenyl compound. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety Protocols & Hazard Information
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As a brominated biphenyl derivative, it should be treated as a hazardous substance with potential environmental persistence.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA standards.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use and replace them immediately if contaminated.[1]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1][3]
-
Respiratory Protection: All handling of solid this compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[1]
Hygiene Practices:
-
Avoid all direct contact with the chemical.[1]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
Quantitative Data and Hazard Summary
Understanding the physical and hazardous properties of this compound and its related compounds is the first step toward safe disposal. While specific toxicological data for the acetoxy- derivative is limited, the hazards of the parent compound, 4-bromobiphenyl, are well-documented and should be considered.
| Property | Data (for related compound 4-Bromobiphenyl) |
| Chemical Identifiers | CAS Number: 92-66-0[1] |
| Physical Properties | Appearance: White to off-white solid[1]Melting Point: 82 - 89 °C[1]Boiling Point: 310 °C @ 760 mmHg[1]Flash Point: 143 °C[1]Solubility: Insoluble in water[1] |
| Acute Health Hazards | Oral: Harmful if swallowed.[1][2][4]Skin: Causes skin irritation.[1][2][4][5]Eye: Causes serious eye irritation/damage.[1][2][4][5]Inhalation: May cause respiratory irritation.[1][2][4][5] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1][5][6] As a polybrominated biphenyl (PBB), it is expected to persist in the environment.[1][2] Discharge into the environment must be avoided.[1] |
| Chemical Hazards | Combustible.[7] Can react with strong oxidizing agents.[1][7] |
Experimental Protocol: Laboratory-Scale Disposal
This protocol details the standard operating procedure for the collection and preparation of this compound waste for disposal.
Objective: To safely collect and store this compound waste for subsequent removal by a licensed hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (HDPE or glass, in good condition)[1]
-
"Hazardous Waste" label
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Secondary containment bin
Procedure:
-
Preparation: Don all required PPE before handling the chemical waste. Perform all waste transfer activities inside a chemical fume hood.[1]
-
Container Selection: Obtain a clean, dry, and chemically compatible waste container. Ensure it has a secure, leak-proof cap.[1]
-
Labeling: Affix a "Hazardous Waste" label to the container.[8] Fill in all required information, including the full chemical name ("this compound"), the date accumulation started, and any other institutional requirements. Do not use abbreviations or chemical formulas.[8]
-
Waste Transfer: Carefully transfer the this compound waste into the labeled container. If transferring a solid, take care to minimize dust generation.
-
Sealing: Securely close the container lid to prevent leakage or spillage.[1]
-
Storage: Place the sealed waste container in a designated satellite accumulation area (SAA).[9][10] The SAA must have secondary containment and be located away from incompatible materials, such as strong oxidizing agents.[3][9]
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1] The final disposal method will likely be high-temperature incineration at a specialized, licensed facility.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Ventilate: Evacuate all non-essential personnel from the area and ensure maximum ventilation, preferably by using a fume hood.[1]
-
Remove Ignition Sources: Immediately remove any potential sources of ignition from the vicinity.[1][11]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment.[1]
-
Contain & Clean:
-
For solid spills , dampen the material with a solvent like ethanol to prevent dust from becoming airborne.[1][11]
-
Carefully sweep or scoop the dampened material into a suitable container and label it for hazardous waste disposal.[1]
-
Use absorbent paper dampened with ethanol to clean up any remaining residue.[11]
-
-
Decontaminate: Wash the spill area with ethanol, followed by a thorough cleaning with soap and water.[11]
-
Dispose of Materials: Seal all contaminated cleaning materials (e.g., absorbent pads, gloves, paper towels) in a plastic bag and dispose of them as hazardous waste.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 4-BROMOBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling 4-Acetoxy-4'-bromobiphenyl
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Acetoxy-4'-bromobiphenyl was found. This guidance is based on the safety information for the closely related compound, 4-Bromobiphenyl. Due to structural similarities, their safety profiles are expected to be comparable, but it is crucial to handle this compound with extreme caution.
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and mitigating risks associated with this chemical.
Hazard Summary
Based on data for 4-Bromobiphenyl, this compound is anticipated to be a hazardous chemical. It may be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[1][2] It may also cause respiratory irritation and is considered very toxic to aquatic life.[1][2][3]
Quantitative Data and Hazard Information
Properly identifying the substance and understanding its physical and hazardous properties is the first step in safe disposal. The following table summarizes key data for the related compound 4-Bromobiphenyl.
| Property | Value |
| Appearance | Off-white solid |
| Molecular Formula | C12H9Br (for 4-Bromobiphenyl) |
| Melting Point | 89 - 92 °C / 192.2 - 197.6 °F[2] |
| Boiling Point | 310 °C / 590 °F @ 760 mmHg[2] |
| Flash Point | 143 °C / 289.4 °F[2] |
| Incompatibilities | Strong oxidizing agents |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| Protection Type | Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be appropriate for splash protection. | To prevent serious eye irritation or damage from dust or splashes. |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile or neoprene. Gloves must be inspected before use and changed immediately if contaminated.[1] Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[1] Clothing: Long pants and closed-toe shoes are required.[1] | To prevent skin irritation upon contact. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] If a fume hood is not available, a NIOSH-approved respirator should be used.[1] | To protect the respiratory system from irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.[1]
1. Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[1]
-
Verify that all necessary PPE is available and in good condition.[1]
-
Locate the nearest eyewash station and safety shower before commencing work.[1]
-
Have appropriate spill containment materials readily accessible.[1]
2. Handling:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize dust inhalation.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Use compatible tools (e.g., spatulas, weighing paper) to handle the chemical.[1]
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]
-
Clean all contaminated surfaces in the fume hood.[1]
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[1]
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[1]
-
Container Management: The waste container should be stored in a well-ventilated, secondary containment area away from incompatible materials.[1]
-
Disposal Procedure: Dispose of the chemical waste through your institution's hazardous waste program. All disposal activities must comply with local, state, and federal regulations.[1] Do not flush into surface water or sanitary sewer systems.[2]
Experimental Protocols
First-Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2]
-
Inhalation: Remove from exposure and move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]
-
Ingestion: Clean mouth with water. Get medical attention.[2]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Remove Ignition Sources: If the material is near any potential ignition sources, remove them immediately.
-
Don PPE: Before addressing the spill, put on the required personal protective equipment (safety goggles, gloves, lab coat).
-
Contain and Clean: For small, solid spills, dampen the material with a suitable solvent like ethanol to prevent the generation of dust.[4] Carefully sweep or shovel the dampened material into a suitable, labeled container for disposal.[5] Use absorbent paper dampened with the solvent to wipe up any remaining residue.[4][5]
-
Decontaminate: Wash the contaminated surface with the solvent, followed by a thorough washing with soap and water.[4][5]
-
Dispose of Cleanup Materials: Seal all contaminated cleanup materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag and place it into the hazardous waste container for disposal.[4][5]
Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
